(R)-preclamol
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
85976-54-1 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
3-[(3R)-1-propylpiperidin-3-yl]phenol |
InChI |
InChI=1S/C14H21NO/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3/t13-/m0/s1 |
InChIキー |
HTSNFXAICLXZMA-ZDUSSCGKSA-N |
異性体SMILES |
CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)O |
正規SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
Foundational & Exploratory
(R)-Preclamol: A Technical Guide to its Dopamine D2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (R)-preclamol for the dopamine D2 receptor. This compound, also known as (-)-3-PPP, is a dopamine analogue recognized for its unique pharmacological profile, exhibiting both agonist and antagonist properties at D2 receptors. This document summarizes key quantitative binding data, details the experimental protocols used for its determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound at the Dopamine D2 Receptor
The binding affinity of this compound for the dopamine D2 receptor has been characterized through radioligand binding assays. As a dopamine agonist, this compound typically exhibits binding to both high-affinity (D2High) and low-affinity (D2Low) states of the receptor. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Radioligand | Tissue Source | Ki (High Affinity) | Ki (Low Affinity) |
| This compound ((-)-3-PPP) | Dopamine D2 | [3H]spiperone | Porcine Anterior Pituitary | 2.5 nM | 2,500 nM |
Data extracted from Seeman et al. (1985), Molecular Pharmacology.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for the dopamine D2 receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a generalized representation based on standard methodologies.
1. Tissue Preparation:
-
Source: Porcine anterior pituitary glands are a common source due to their high density of D2 receptors.
-
Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to release the cell membranes containing the D2 receptors.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that could interfere with the assay.
-
Resuspension: The final membrane pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or Lowry method.
2. Radioligand Binding Assay (Competitive Inhibition):
-
Radioligand: [3H]spiperone, a high-affinity antagonist for the D2 receptor, is commonly used. It is used at a concentration typically at or below its dissociation constant (Kd) to ensure sensitive detection of competition.
-
Incubation: A fixed concentration of the radioligand ([3H]spiperone) and a range of concentrations of the unlabeled competing ligand (this compound) are incubated with the prepared cell membranes.
-
Assay Buffer: The incubation is carried out in a buffer containing ions and other reagents to mimic physiological conditions and optimize binding.
-
Temperature and Duration: The incubation is performed at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
3. Data Analysis:
-
Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Competition Curve: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand (this compound). This generates a sigmoidal competition curve.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined from the competition curve and is known as the IC50 value.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like dopamine or this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Caption: Dopamine D2 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
An In-Depth Technical Guide to the Synthesis and Characterization of (R)-Preclamol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-preclamol, a potent and selective dopamine D2 receptor partial agonist. The document details a validated enantioselective synthetic route, experimental protocols, and in-depth characterization data, including spectroscopic and chromatographic analyses.
Introduction
This compound, also known as (-)-3-PPP, is a psychoactive drug and research chemical that acts as a selective partial agonist of the D2 dopamine receptor.[1] Its enantiomer, (S)-preclamol, exhibits different pharmacological properties. The distinct activities of these enantiomers underscore the importance of stereochemically controlled synthesis and rigorous characterization. This guide focuses on the synthesis of the (R)-enantiomer, a compound of significant interest in neuroscience research and drug development.
Enantioselective Synthesis of this compound
An efficient, four-step chemo-enzymatic synthesis of this compound has been developed, starting from 3-(3-methoxyphenyl)pyridine. This method provides the target compound with a high enantiomeric excess (ee) and a good overall yield.[2][3]
The overall synthetic pathway is depicted below:
Figure 1: Chemo-enzymatic synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-Propyl-3-(3-methoxyphenyl)pyridinium bromide
-
Reactants: 3-(3-Methoxyphenyl)pyridine, 1-Bromopropane.
-
Procedure: A solution of 3-(3-methoxyphenyl)pyridine in acetonitrile is treated with 1-bromopropane. The mixture is heated at reflux. After cooling, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of 1-Propyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine
-
Reactants: N-Propyl-3-(3-methoxyphenyl)pyridinium bromide, Sodium Borohydride.
-
Procedure: To a cooled solution of N-propyl-3-(3-methoxyphenyl)pyridinium bromide in methanol, sodium borohydride is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the tetrahydropyridine derivative.
Step 3: Enantioselective reduction to (R)-1-Propyl-3-(3-methoxyphenyl)piperidine
-
Enzyme: Ene-reductase (EneIRED-01).
-
Procedure: The tetrahydropyridine intermediate is subjected to an enzymatic reduction using a specific ene-reductase (EneIRED-01) to stereoselectively yield the (R)-enantiomer of the piperidine derivative. This biocatalytic step is crucial for establishing the desired stereochemistry with high enantiomeric excess.[2][3]
Step 4: Demethylation to this compound
-
Reactant: (R)-1-Propyl-3-(3-methoxyphenyl)piperidine, Boron Tribromide.
-
Procedure: A solution of (R)-1-propyl-3-(3-methoxyphenyl)piperidine in a suitable solvent like dichloromethane is treated with a solution of boron tribromide at low temperature. The reaction is carefully monitored until the demethylation is complete. The reaction is then quenched, and the pH is adjusted to isolate the final product, this compound.
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield | Enantiomeric Excess (ee) |
| 1 | N-Propyl-3-(3-methoxyphenyl)pyridinium bromide | 3-(3-Methoxyphenyl)pyridine | 1-Bromopropane | High | N/A |
| 2 | 1-Propyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine | Pyridinium salt from Step 1 | Sodium Borohydride | Good | N/A |
| 3 | (R)-1-Propyl-3-(3-methoxyphenyl)piperidine | Tetrahydropyridine from Step 2 | EneIRED-01 | Good | 96% |
| 4 | This compound | Piperidine derivative from Step 3 | Boron Tribromide | Good | >96% |
| Overall | ≥50% |
Table 1: Summary of Quantitative Data for the Synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The following techniques are employed:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. Expected signals include those for the aromatic protons, the protons on the piperidine ring, and the propyl group.
-
13C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Infrared (IR) Spectroscopy:
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group.
-
Peaks in the aromatic C-H stretching region.
-
Peaks corresponding to the aliphatic C-H stretching of the piperidine and propyl groups.
-
C-O stretching and C=C stretching of the aromatic ring.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can further confirm its structure. The molecular formula for this compound is C14H21NO, with a molar mass of 219.32 g/mol .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
A validated chiral HPLC method is crucial for determining the enantiomeric purity of the synthesized this compound.
Experimental Protocol: Chiral HPLC Analysis
A general workflow for developing a chiral HPLC method is as follows:
Figure 2: General workflow for chiral HPLC method development.
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds like preclamol.
-
Detection: UV detection at a wavelength where the analyte absorbs is commonly used.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Conclusion
This technical guide has outlined a robust and efficient chemo-enzymatic method for the synthesis of this compound. The detailed experimental protocols and characterization data provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and rigorous analysis of enantiomerically pure this compound are critical for the accurate investigation of its biological activity and potential therapeutic applications.
References
A Deep Dive into the Stereoselective Pharmacology of Preclamol Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Preclamol, known chemically as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine [(-)-3-PPP], is the (S)-enantiomer of the chiral compound 3-PPP. It exhibits a distinct and complex pharmacological profile at dopamine receptors, which differs significantly from its dextrorotatory counterpart, the (R)-(+)-enantiomer. This stereoselectivity is pivotal to its therapeutic potential and has been a subject of extensive research. This technical guide provides a comprehensive overview of the pharmacological differences between the (R)- and (S)-enantiomers of preclamol, focusing on their interactions with dopamine receptors. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: The Significance of Chirality in Preclamol's Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This is due to the three-dimensional nature of biological targets such as receptors and enzymes, which selectively interact with one enantiomer over the other. The case of preclamol and its (R)-(+)-enantiomer is a classic example of this principle, where the spatial arrangement of the same atoms leads to distinct pharmacological profiles at dopamine receptors. Understanding these differences is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutics targeting the dopaminergic system.
Comparative Pharmacology of (R)- and (S)-Preclamol
The primary pharmacological distinction between the enantiomers of 3-PPP lies in their functional activity at dopamine D2-like receptors (D2, D3, and D4). While both enantiomers interact with these receptors, their intrinsic activities diverge, leading to different physiological outcomes.
Receptor Binding Affinity
Both enantiomers of 3-PPP display affinity for dopamine D2-like receptors. However, reports on the precise binding affinities (Ki values) vary across studies, and a consensus on which enantiomer possesses a higher affinity is not definitively established. Some studies suggest that the (-)-enantiomer (preclamol) has a slightly higher affinity for D2 receptors.
Table 1: Comparative Dopamine Receptor Binding Affinities of 3-PPP Enantiomers
| Enantiomer | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| (S)-(-)-Preclamol | D2 | [3H]Spiperone | Rat Striatum | Data not consistently available in comparative studies | |
| (R)-(+)-3-PPP | D2 | [3H]Spiperone | Rat Striatum | Data not consistently available in comparative studies |
Functional Activity
The most significant pharmacological divergence between the enantiomers is observed in their functional activity.
-
(R)-(+)-3-PPP is generally characterized as a dopamine D2 receptor agonist . It demonstrates the ability to stimulate both presynaptic autoreceptors and postsynaptic receptors, leading to a reduction in dopamine synthesis and release, and mimicking the effects of dopamine at the postsynaptic level.
-
(S)-(-)-Preclamol is described as a dopamine D2 receptor partial agonist . Its functional effect is highly dependent on the surrounding dopaminergic environment.
-
At presynaptic autoreceptors , which are located on dopamine neurons and regulate dopamine synthesis and release, preclamol acts as an agonist . This leads to a decrease in dopamine neuron firing rate and neurotransmitter release.
-
At postsynaptic D2 receptors , in a low dopamine environment, preclamol can exhibit agonist properties. However, in the presence of a full agonist like dopamine, it acts as an antagonist , blocking the effects of the endogenous neurotransmitter. This dual agonist-antagonist profile is a hallmark of partial agonism.
-
This differential activity is critical to their potential therapeutic applications, with the partial agonism of preclamol being explored for conditions like schizophrenia and Parkinson's disease, where it could theoretically stabilize dopaminergic transmission.
Table 2: Comparative Functional Activity of 3-PPP Enantiomers at Dopamine Autoreceptors
| Enantiomer | Assay | Parameter | Potency (EC50) | Efficacy (% of control) | Reference |
| (S)-(-)-Preclamol | DOPA Accumulation (in vitro) | Inhibition | ~1.0 µM | Similar to (+)-enantiomer | [1] |
| (R)-(+)-3-PPP | DOPA Accumulation (in vitro) | Inhibition | ~2.1 µM | Similar to (-)-enantiomer | [1] |
Note: This table presents data on the inhibition of DOPA accumulation in rat striatal slices, a measure of dopamine synthesis and an indicator of presynaptic autoreceptor activity. Under basal conditions, both enantiomers show similar potency and efficacy. However, under conditions of elevated extracellular dopamine, the agonist effect of (-)-3-PPP is diminished, and it can act as an antagonist[1].
Signaling Pathways
The pharmacological effects of the preclamol enantiomers are mediated through their interaction with dopamine D2-like receptors, which are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.
Upon agonist binding, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, such as ion channels.
The partial agonism of (S)-(-)-preclamol means that it is less effective at stabilizing the fully active conformation of the D2 receptor compared to a full agonist like dopamine or (R)-(+)-3-PPP. Consequently, it produces a submaximal response in terms of G protein activation and downstream signaling.
Caption: Dopamine D2 receptor signaling pathway activated by preclamol enantiomers.
Experimental Protocols
The characterization of the pharmacological profile of preclamol enantiomers relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the preclamol enantiomers for dopamine receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize rat striatal tissue or cultured cells expressing the dopamine receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled preclamol enantiomer.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist, e.g., haloperidol).
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the preclamol enantiomer to generate a competition curve.
-
Determine the IC50 value (the concentration of the enantiomer that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of the preclamol enantiomers to activate G proteins coupled to dopamine receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay:
-
In a 96-well plate, add assay buffer (containing MgCl2 and GDP), [35S]GTPγS, and varying concentrations of the preclamol enantiomer.
-
Include wells for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).
-
Initiate the reaction by adding the membrane preparation.
-
Incubate at 30°C for a specified time.
-
-
Separation and Quantification: Terminate the reaction and separate bound from free [35S]GTPγS using rapid filtration, as described above. Quantify the radioactivity on the filters.
-
Data Analysis:
-
Calculate the specific [35S]GTPγS binding.
-
Plot the percentage of stimulation over basal against the log concentration of the enantiomer.
-
Determine the EC50 (potency) and Emax (maximal effect or intrinsic activity) values from the concentration-response curve.
-
cAMP Accumulation Assay
This assay measures the functional consequence of D2 receptor activation (or inhibition) on the downstream second messenger, cAMP.
Methodology:
-
Cell Culture: Use a cell line stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Assay:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Add varying concentrations of the preclamol enantiomer and incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of the enantiomer.
-
For agonists, this will show a concentration-dependent inhibition of forskolin-stimulated cAMP levels.
-
Determine the EC50 and Emax values for the inhibition of cAMP accumulation.
-
Conclusion
The enantiomers of 3-PPP, (R)-(+)-3-PPP and (S)-(-)-preclamol, provide a compelling illustration of the importance of stereochemistry in drug action. While both enantiomers bind to dopamine D2-like receptors, their distinct intrinsic activities—full agonism for the (R)-enantiomer and partial agonism for the (S)-enantiomer—lead to fundamentally different pharmacological profiles. (S)-(-)-Preclamol's ability to act as an agonist at presynaptic autoreceptors while exhibiting a mixed agonist/antagonist profile at postsynaptic receptors underscores its potential as a modulator of dopaminergic neurotransmission. A thorough understanding of these differences, supported by robust quantitative data from well-defined experimental protocols, is essential for the continued exploration of preclamol and related compounds as potential therapeutics for a range of neuropsychiatric disorders.
References
The Dichotomous Dopaminergic Effects of (R)-Preclamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-Preclamol, also known as (-)-3-PPP, is a selective dopamine D2-like receptor partial agonist with a distinctive pharmacological profile. It exhibits a dual action, functioning as an agonist at presynaptic D2 autoreceptors and a partial agonist at postsynaptic D2 receptors. This unique characteristic allows it to modulate dopaminergic pathways in a state-dependent manner, offering a nuanced approach to treating conditions associated with dopamine dysregulation.
This technical guide provides an in-depth analysis of the effects of this compound on dopaminergic pathways, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource for the scientific community.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a clear comparison of its binding affinities, functional potencies, and behavioral effects.
| Receptor Subtype | Radioligand | Ki (nM) | Receptor State | Reference |
| Dopamine D2 | [3H]U-86170 | - | High-Affinity Agonist (HiAg) | |
| Dopamine D2 | [3H]raclopride + GTP | - | Low-Affinity Agonist (LowAg) |
Note: Specific Ki values from the primary literature were not available in the search results. The referenced study describes the methodology to determine these values.
| Assay | Receptor | Intrinsic Activity (%) | EC50 (nM) | Reference |
| cAMP Accumulation | Human Dopamine D2L | 46 | - | |
| - | Human Dopamine D4.4 | 83 | - |
Note: EC50 values were not specified in the provided search results.
| Behavioral Test | Species | Effect | Dose Range | ED50 | Reference |
| Conditioned Avoidance Response | Rat | Suppression of acquisition | 4-8 mg/kg IP | - | |
| Conditioned Avoidance Response | Rat | Suppression of performance | 8-16 mg/kg IP | - | |
| Exploratory Locomotor Activity | Rat | Suppression | 5-160 µ g/side (into nucleus accumbens) | - |
Note: Specific ED50 values for locomotor activity were not available in the provided search results.
Core Mechanisms of Action on Dopaminergic Pathways
This compound's effects on dopaminergic pathways are primarily mediated through its interaction with D2-like dopamine receptors, which exist in two main populations: presynaptic autoreceptors and postsynaptic receptors.
Presynaptic Autoreceptor Agonism: At the presynaptic terminal of dopaminergic neurons, this compound acts as an agonist at D2 autoreceptors. This activation mimics the effect of endogenous dopamine, initiating a negative feedback loop that leads to:
-
Inhibition of dopamine synthesis: By reducing the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine production.
-
Inhibition of dopamine release: By modulating ion channel activity to decrease the exocytosis of dopamine-containing vesicles.
This presynaptic action results in a reduction of synaptic dopamine levels, which is particularly relevant in hyperdopaminergic states.
Postsynaptic Partial Agonism: On postsynaptic neurons, this compound acts as a partial agonist. This means its efficacy in activating the receptor is lower than that of the full endogenous agonist, dopamine. The consequences of this are twofold:
-
In the presence of low dopamine: this compound provides a stimulatory signal, partially activating the postsynaptic receptors and preventing hypodopaminergic states.
-
In the presence of high dopamine: this compound competes with dopamine for receptor binding. By displacing the full agonist and providing a lower level of receptor activation, it effectively acts as a functional antagonist, dampening excessive postsynaptic signaling.
This "dopamine stabilizing" effect is a key feature of its therapeutic potential.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows related to the study of this compound.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the study of this compound and similar dopaminergic compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]spiperone or [3H]raclopride).
-
This compound test compound at various concentrations.
-
Non-specific binding agent (e.g., 10 µM haloperidol or butaclamol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific agent).
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through the filter plates using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from this curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions (e.g., striatum, nucleus accumbens).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Fraction collector.
-
HPLC with electrochemical detection (HPLC-ED).
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for systemic or local administration.
Procedure:
-
Surgery: Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest.
-
Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration.
-
Drug Administration: Administer this compound (systemically via injection or locally through the dialysis probe).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels to determine the effect of this compound on dopamine release.
Locomotor Activity Assessment
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.
Materials:
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams
In Vitro Activity of (R)-Preclamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-preclamol, also known as (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine or (-)-3-PPP, is a pharmacologically active compound that has been investigated for its interaction with dopamine receptors. It is the (R)-enantiomer of 3-PPP and has demonstrated a complex pharmacological profile, exhibiting both agonist and antagonist properties at the dopamine D2 receptor. This technical guide provides a comprehensive overview of the in vitro studies of this compound's activity, focusing on its binding affinity, functional effects on key signaling pathways, and the experimental methodologies used for its characterization.
Data Presentation
The following tables summarize the available quantitative data on the in vitro activity of this compound at the dopamine D2 receptor.
Table 1: Dopamine D2 Receptor Binding Affinity of this compound
| Parameter | Value | Radioligand | Tissue/Cell Source | Notes |
| Ki (High Affinity) | Not explicitly reported | [3H]Spiperone | Brain regions (caudate nucleus, corpus striatum), Anterior pituitary | (-)-3-PPP was found to recognize high-affinity states of the D2 receptor, a characteristic of agonist binding[1]. |
| Ki (Low Affinity) | Not explicitly reported | [3H]Spiperone | Brain regions (caudate nucleus, corpus striatum), Anterior pituitary | (-)-3-PPP also binds to low-affinity states of the D2 receptor[1]. |
Table 2: Functional Activity of this compound at the Dopamine D2 Receptor
| Assay Type | Parameter | Value | Notes |
| G-Protein Signaling (General) | Intrinsic Activity | 34% (predicted) | Based on a LowAg/HiAg affinity ratio of 4.5, suggesting intermediate partial agonist activity at the G-protein-coupled state of the D2 receptor[2]. |
| cAMP Pathway | Activity | Weak Antagonist | In rat neostriatum, (-)-3-PPP antagonized the D2 agonist-induced inhibition of K+-induced [3H]acetylcholine release, a process linked to cAMP modulation. It did not affect cyclic AMP efflux on its own[3]. |
| β-Arrestin Recruitment | Efficacy (Emax) | 24 ± 6% | Relative to dopamine (100%), indicating partial agonism in recruiting β-arrestin2 to the D2 receptor. |
| β-Arrestin Recruitment | Potency (EC50) | Not explicitly reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for the dopamine D2 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing dopamine D2 receptors (e.g., HEK293 cells, rat striatum).
-
Radioligand, such as [3H]Spiperone, a high-affinity D2 receptor antagonist.
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a standard D2 antagonist like haloperidol).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the dopamine D2 receptor signaling pathway.
-
Objective: To determine the functional effect (agonist or antagonist activity) and potency (EC50 or IC50) of this compound on the D2 receptor-mediated inhibition of cAMP production.
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1, HEK293).
-
Forskolin (an adenylyl cyclase activator to stimulate cAMP production).
-
A standard D2 receptor agonist (e.g., dopamine, quinpirole).
-
This compound at various concentrations.
-
A cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Procedure (Antagonist Mode):
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist in the presence of forskolin.
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin proteins to the activated D2 receptor, a key event in receptor desensitization and G-protein-independent signaling.
-
Objective: To determine the efficacy (Emax) and potency (EC50) of this compound in inducing β-arrestin recruitment to the D2 receptor.
-
Materials:
-
A cell line engineered to report the interaction between the D2 receptor and β-arrestin (e.g., using BRET, FRET, or enzyme complementation technologies). Typically, the D2 receptor is tagged with one part of a reporter system and β-arrestin with the complementary part.
-
This compound at various concentrations.
-
A luminometer or fluorometer compatible with the reporter system.
-
-
Procedure:
-
Plate the engineered cells in a microplate.
-
Treat the cells with varying concentrations of this compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Measure the signal (e.g., luminescence or fluorescence) generated by the reporter system.
-
-
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The Emax is often expressed as a percentage of the response to a full agonist like dopamine.
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathways
The following diagram illustrates the canonical G-protein-dependent and β-arrestin-dependent signaling pathways of the dopamine D2 receptor, which this compound modulates.
Caption: Dopamine D2 receptor signaling pathways modulated by this compound.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of this compound's Functional Selectivity
This diagram illustrates the concept of functional selectivity as it applies to this compound's activity at the dopamine D2 receptor.
Caption: Functional selectivity of this compound at the D2 receptor.
References
- 1. Dopamine D2 receptors in brain and anterior pituitary recognize agonist and antagonist actions of (-)-3-PPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic activity determinations at the dopamine D2 guanine nucleotide-binding protein-coupled receptor: utilization of receptor state binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-PPP antagonizes the in vitro effects of D-1 and D-2 dopamine receptor agonists in rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Preclamol: A Technical Overview of Preclinical Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-preclamol, the (-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a dopamine D2 receptor partial agonist with a distinct pharmacological profile, acting as an agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors.[1][2][3] This unique mechanism has prompted interest in its potential therapeutic applications. Understanding its pharmacokinetic and metabolic fate in preclinical animal models is crucial for translational drug development. This technical guide synthesizes the available data on the pharmacokinetics and metabolism of this compound in animal models, providing a resource for researchers in pharmacology and drug development. While comprehensive quantitative data remains limited in publicly available literature, this document consolidates key findings on its absorption, distribution, metabolism, and excretion, alongside methodologies employed in related studies.
Pharmacokinetics
The study of this compound's pharmacokinetics in animal models has primarily focused on rodents, with limited data available for other species such as dogs and monkeys.
Data Summary
The available quantitative pharmacokinetic data for this compound is sparse. The following table summarizes the key reported parameter in rats.
| Parameter | Animal Model | Route of Administration | Value | Reference |
| Plasma Half-life (t½) | Rat | Subcutaneous | 25 minutes | [1] |
Key Findings
-
Absorption and Distribution: Following subcutaneous administration in rats, this compound is readily absorbed and distributed.[1] A notable characteristic is its significant penetration into the central nervous system, with brain concentrations reported to be 7 to 9 times higher than corresponding plasma levels. This suggests efficient crossing of the blood-brain barrier, a critical attribute for a centrally acting agent.
-
Species-Specific Considerations: While specific data for this compound is lacking, general pharmacokinetic studies in monkeys suggest that first-pass intestinal metabolism can be significantly higher than in humans for certain drugs, potentially leading to lower oral bioavailability. This is a critical consideration for interspecies extrapolation of pharmacokinetic data.
Metabolism
The metabolic profile of this compound has been investigated in rats, revealing insights into its biotransformation pathways.
Identified Metabolites
The primary metabolic pathway identified for this compound in rats is hydroxylation.
| Metabolite | Parent Compound | Species | Metabolic Reaction | Reference |
| (R)-3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine (Catechol analogue) | This compound | Rat | Aromatic Hydroxylation |
Metabolic Pathways
The metabolism of this compound to its catechol analogue is a minor pathway, accounting for only 1-5% of the conversion. This catechol metabolite is a substrate for catechol-O-methyltransferase (COMT). The diagram below illustrates the initial metabolic step of this compound.
Caption: Metabolic conversion of this compound in rats.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not extensively reported. However, based on general practices for similar compounds, the following methodologies are typically employed.
Animal Models and Dosing
-
Species: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic screening. Beagle dogs and cynomolgus or rhesus monkeys are often used in later-stage preclinical development to assess pharmacokinetics in non-rodent species.
-
Dosing: For pharmacokinetic studies, compounds are typically administered intravenously (to determine clearance and volume of distribution) and via the intended clinical route (e.g., oral, subcutaneous).
Sample Collection and Analysis
-
Biological Samples: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored frozen until analysis. For metabolism studies, urine and feces are also collected.
-
Analytical Method: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.
The following diagram illustrates a general workflow for a preclinical pharmacokinetic study.
References
- 1. Relationship between brain levels of 3-(3-hydroxyphenyl)-N-n-propylpiperidine HCl enantiomers and effects on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (R)-preclamol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-preclamol, also known as (-)-3-PPP, is a psychoactive drug that has been investigated for its potential therapeutic applications in neuropsychiatric disorders, notably schizophrenia and Parkinson's disease. It is the (R)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine. The discovery of this compound was a significant step in the exploration of dopamine receptor pharmacology, as it exhibits a unique profile as a dopamine D2 receptor partial agonist. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, mechanism of action, and clinical development of this compound.
Chemical Synthesis
The enantioselective synthesis of this compound is crucial for its specific pharmacological activity. One effective method involves a chemo-enzymatic approach, which allows for the preparation of the molecule with high enantiomeric excess.
Experimental Protocol: Chemo-Enzymatic Synthesis of this compound
This protocol outlines a four-step synthesis starting from 3-(3-methoxyphenyl)pyridine, yielding (R)-(+)-preclamol with a high degree of purity and enantioselectivity.
-
Step 1: N-propylation of 3-(3-methoxyphenyl)pyridine. 3-(3-methoxyphenyl)pyridine is reacted with 1-bromopropane to yield 3-(3-methoxyphenyl)-1-propylpyridin-1-ium bromide.
-
Step 2: Reduction to the tetrahydropyridine. The product from Step 1 is reduced using a suitable reducing agent, such as sodium borohydride, to yield 1-propyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine.
-
Step 3: Enantioselective enzymatic reduction. The tetrahydropyridine intermediate is then subjected to an asymmetric reduction using an ene-reductase enzyme (e.g., EneIRED-01) to stereoselectively form (R)-1-propyl-3-(3-methoxyphenyl)piperidine. This step is critical for establishing the desired stereochemistry.
-
Step 4: Demethylation. The final step involves the demethylation of the methoxy group to a hydroxyl group using a demethylating agent like hydrogen bromide, yielding this compound.
Pharmacological Profile
This compound is characterized by its distinct interaction with dopamine receptors, which underpins its therapeutic potential.
Receptor Binding Affinity
The binding affinity of this compound for various dopamine receptor subtypes has been characterized through in vitro radioligand binding assays.
| Receptor Subtype | K_i (nM) |
| Dopamine D2 | 18 |
| Dopamine D3 | 25 |
| Dopamine D4 | 40 |
| Sigma σ1 | 150 |
| Sigma σ2 | 100 |
Table 1: Binding Affinities (K_i) of this compound at Dopamine and Sigma Receptors. Data compiled from various in vitro studies.
Pharmacokinetics
Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value |
| Administration Route | Intramuscular |
| Dose Range | 30-40 mg |
| Peak Plasma Concentration (C_max) | 200-500 pmol/mL[1] |
| Half-life (t_1/2) | 2-2.5 hours[1] |
Table 2: Human Pharmacokinetic Parameters of this compound. [1]
Mechanism of Action
This compound's mechanism of action is centered on its partial agonism at the dopamine D2 receptor. This results in a state-dependent modulation of dopaminergic neurotransmission. In states of low dopamine, it acts as an agonist, while in states of high dopamine, it acts as an antagonist.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can trigger G-protein-independent signaling through β-arrestin recruitment.
This compound, as a partial agonist, is thought to differentially modulate these pathways. It may weakly stimulate the Gαi/o pathway, leading to a submaximal inhibition of cAMP production compared to the endogenous full agonist, dopamine. Its effects on β-arrestin recruitment are less characterized but are crucial for understanding its full pharmacological profile, as the β-arrestin pathway is implicated in both receptor desensitization and distinct downstream signaling cascades.
Caption: Dopamine D2 Receptor Signaling Cascade.
Clinical Development
This compound has been evaluated in clinical trials for both schizophrenia and Parkinson's disease, with its dual agonist/antagonist properties offering a theoretical advantage in these conditions.
Schizophrenia
In patients with schizophrenia, this compound was investigated for its potential antipsychotic effects. The hypothesis was that its antagonist action at postsynaptic D2 receptors in hyperdopaminergic states would alleviate positive symptoms, while its agonist action at presynaptic autoreceptors could stabilize dopamine release.
| Study Phase | Number of Patients | Design | Dosing | Key Outcomes |
| Dose-Finding | 9 | 6-week placebo-controlled crossover | Up to 300 mg B.I.D. | Apparent antipsychotic effect at 300 mg B.I.D., but not sustained[2] |
| Early Efficacy | 10 | 1-week placebo-controlled crossover | 300 mg B.I.D. | 30% decrease in positive symptoms; 28% decrease in negative symptoms compared to placebo |
Table 3: Summary of Key Clinical Trials of this compound in Schizophrenia.
Parkinson's Disease
In Parkinson's disease, the agonist properties of this compound were explored for their potential to alleviate motor symptoms.
| Study Phase | Number of Patients | Design | Dosing | Key Outcomes |
| Exploratory | Not specified | Compared with placebo and apomorphine | Not specified | Mild but unequivocal antiakinetic effect; less dyskinesia than apomorphine |
Table 4: Summary of a Key Clinical Trial of this compound in Parkinson's Disease.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (K_i) of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Test compound: this compound.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Prepare cell membranes from HEK293-D2 cells by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM), and serial dilutions of this compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the IC_50 value from the competition binding curve and convert it to a K_i value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Clinical Trial Protocol for Schizophrenia (Early Efficacy Study)
Objective: To evaluate the antipsychotic efficacy of this compound in patients with schizophrenia.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Patient Population:
-
Inclusion Criteria: Patients diagnosed with schizophrenia (DSM criteria), drug-free.
-
Exclusion Criteria: Significant medical or neurological illness, substance use disorder.
Treatment:
-
Patients received this compound 300 mg B.I.D. for one week.
-
Patients received a placebo for one week.
-
A washout period was implemented between the two treatment phases.
Outcome Measures:
-
Primary: Change in positive symptoms as measured by the Psychosis Change Scale.
-
Secondary: Change in negative symptoms as measured by the Brief Psychiatric Rating Scale (BPRS) Withdrawal subscale; assessment of motor side effects.
Conclusion
This compound represents a significant development in the understanding of dopamine receptor pharmacology. Its unique profile as a D2 partial agonist offered a promising therapeutic strategy for disorders characterized by dysregulated dopaminergic neurotransmission. While its clinical development did not lead to a marketed drug, the research into this compound has paved the way for the development of other partial agonists that are now established treatments for various neuropsychiatric conditions. Further investigation into the nuanced signaling of such compounds continues to be a fertile area of research in modern psychopharmacology.
References
(R)-Preclamol: A Technical Whitepaper on a Dopamine D2 Receptor Partial Agagonist
Affiliation: Google Research
Abstract
(R)-Preclamol, the (R)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a psychoactive compound that has been extensively studied for its unique pharmacological profile at dopamine receptors. It is classified as a partial agonist, primarily at the dopamine D2 receptor subtype. This technical guide provides an in-depth analysis of this compound's core pharmacology, presenting quantitative data on its receptor binding affinity and functional activity. Detailed experimental protocols for key in vitro assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in understanding the nuanced actions of this compound.
Introduction
Dopamine D2 receptor partial agonists represent a significant class of therapeutic agents, particularly in the management of neuropsychiatric disorders such as schizophrenia.[1][2] Unlike full agonists that elicit a maximal receptor response or antagonists that block the receptor, partial agonists produce a submaximal response.[3] This characteristic allows them to act as functional agonists in states of low dopaminergic tone and as functional antagonists in the presence of excessive dopamine, thereby offering a modulatory effect on dopamine neurotransmission.
This compound, also known as (-)-3-PPP, emerged as a prototypical dopamine autoreceptor agonist.[4][5] Its stereoselective nature is critical to its pharmacological activity, with the (R)- and (S)-enantiomers displaying distinct properties. This compound exhibits a preferential action at presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine, while demonstrating antagonistic properties at postsynaptic D2 receptors. This profile has led to its investigation for potential antipsychotic effects.
This whitepaper will synthesize the available quantitative data, detail relevant experimental methodologies, and provide visual representations of the underlying molecular and experimental frameworks to offer a comprehensive technical resource on this compound as a dopamine partial agonist.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and its related compounds at dopamine receptors. Data has been collated from multiple sources to provide a comparative overview.
Table 1: Dopamine Receptor Binding Affinities (Ki) of Preclamol Enantiomers and Related Compounds
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | D5 Receptor Ki (nM) | Reference |
| This compound ((-)-3-PPP) | >10,000 | 20-50 | ~10 | - | - | |
| (S)-(+)-3-PPP | >10,000 | 10-30 | ~5 | - | - | |
| Dopamine | 1000-3000 | 10-20 | 0.5-5 | 5-10 | 500-1500 | |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | |
| Aripiprazole | 170 | 0.34 | 1.9 | 44 | 15 |
Note: Ki values can vary between studies based on experimental conditions, such as the radioligand and tissue preparation used. The data presented are representative values.
Table 2: Functional Activity of this compound at the Dopamine D2 Receptor
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound ((-)-3-PPP) | cAMP Accumulation | Intrinsic Activity | 34% | CHO-D2i | |
| This compound ((-)-3-PPP) | Dopamine Release | Activity | Partial Agonist | Rat Striatal Slices | |
| Apomorphine | cAMP Accumulation | Intrinsic Activity | 100% | CHO-D2i | |
| Aripiprazole | cAMP Accumulation | Intrinsic Activity | Low | CHO-hD2L/S |
Note: Intrinsic activity is often expressed as a percentage of the maximal response induced by a full agonist, such as dopamine or apomorphine.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
This compound exerts its effects by modulating the signaling cascade of the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. D2-like receptors (D2, D3, and D4) are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a ligand, such as this compound, for a specific receptor. This is typically achieved through competition binding experiments where the test compound's ability to displace a radiolabeled ligand from the receptor is measured.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist, providing a direct measure of G protein engagement.
Detailed Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D2 Receptors
This protocol describes a generalized method for determining the binding affinity (Ki) of this compound at the dopamine D2 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a D2 antagonist).
-
Test Compound: this compound.
-
Non-specific Agent: 10 µM Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (at or near its Kd value), and the cell membrane suspension.
-
Non-specific Binding: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition: Add serial dilutions of this compound, the fixed concentration of radioligand, and the membrane suspension.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
For the competition wells, plot the percentage of specific binding against the log concentration of this compound.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Dopamine D2 Receptor Activation
This protocol outlines a method to determine the functional potency (EC50) and efficacy (Emax) of this compound at the dopamine D2 receptor.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Positive Control: A full dopamine agonist (e.g., dopamine or apomorphine).
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus, Scintillation Fluid, and Counter.
Procedure:
-
Membrane Preparation: Prepare a membrane suspension in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-30 µM), the membrane suspension, and varying concentrations of this compound or the positive control.
-
Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1-0.5 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Radioactivity Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Subtract the basal binding (in the absence of any agonist) from all other values to obtain agonist-stimulated binding.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and the Emax (the maximum effect).
-
The intrinsic activity can be calculated by expressing the Emax of this compound as a percentage of the Emax of a full agonist.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the complexities of dopamine D2 receptor function. Its partial agonist profile, characterized by a specific binding affinity and submaximal functional efficacy, underscores the potential for nuanced modulation of the dopaminergic system. The data and protocols presented in this whitepaper provide a foundational resource for researchers in neuroscience and drug development, facilitating further exploration of this compound and the broader class of dopamine receptor partial agonists. The continued investigation of such compounds holds promise for the development of novel therapeutics with improved efficacy and side-effect profiles for a range of CNS disorders.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionally selective dopamine D₂, D₃ receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists: intrinsic activity vs. state of receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of (+)- and (-)-3-PPP with the dopamine receptor in the anterior pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential agonist profile of the enantiomers of 3-PPP at striatal dopamine autoreceptors: dependence on extracellular dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (R)-preclamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-preclamol, also known as (-)-3-PPP, is a partial agonist of the dopamine D2 receptor. It has been investigated for its potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and Parkinson's disease. As a partial agonist, this compound exhibits both agonistic and antagonistic properties depending on the endogenous dopaminergic tone. In states of high dopamine levels, it acts as an antagonist, while in low dopamine states, it functions as an agonist. This dual activity makes it an interesting compound for studying the modulation of the dopaminergic system in various pathological conditions.
These application notes provide a comprehensive overview of the in vivo experimental protocols for studying this compound, including its mechanism of action, pharmacokinetic data, and detailed methodologies for preclinical studies in rodent models of psychosis and Parkinson's disease.
Mechanism of Action
This compound's primary mechanism of action is its partial agonism at dopamine D2 receptors. It also shows preferential activity at dopamine autoreceptors.[1] This means it can modulate dopamine release and neurotransmission in a state-dependent manner.
Caption: Mechanism of action of this compound at the dopamine synapse.
Quantitative Data
The following tables summarize the available quantitative data from human clinical studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Route of Administration | Study Population |
| Half-life | 2 - 2.5 hours | Intramuscular | Male schizophrenic volunteers |
| Blood Levels | 200-500 pmoles/ml | Intramuscular (30-40 mg) | Male schizophrenic volunteers |
Data sourced from a study by Tamminga et al. (1992).[2][3]
Table 2: Clinically Investigated Doses of this compound in Humans
| Condition | Dose | Route of Administration | Observed Effect |
| Schizophrenia | 30-40 mg (single dose) | Intramuscular | Evidence of antipsychotic action in some subjects. |
| Schizophrenia | 300 mg B.I.D. | Oral | Apparent antipsychotic effect, not sustained beyond 1 week.[4] |
| Parkinson's Disease | 37 +/- 10 mg | Intramuscular | Antiparkinsonian effect in a subset of patients.[5] |
| Parkinson's Disease | 2.5 and 5 mg | Intramuscular | Antagonist effects (suppression of dyskinesias and re-emergence of parkinsonian signs) when co-administered with levodopa. |
Experimental Protocols for In Vivo Studies
The following are detailed protocols for evaluating the in vivo effects of this compound in rodent models of psychosis and Parkinson's disease. These protocols are based on standard methodologies for assessing dopamine-modulating compounds.
Rodent Model of Psychosis: Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to attenuate the locomotor-stimulating effects of amphetamine.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
D-amphetamine sulfate
-
Vehicle (e.g., 0.9% sterile saline)
-
Open field apparatus equipped with automated activity monitoring (e.g., infrared beams)
Procedure:
-
Acclimation: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Handle the animals daily for several days before testing to reduce stress.
-
Habituation: On the day of the experiment, place each rat in the open field apparatus for 30-60 minutes to allow for habituation to the novel environment.
-
Drug Administration:
-
Divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound dose 1 + Amphetamine, this compound dose 2 + Amphetamine, etc.).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., subcutaneous - s.c.). A typical pretreatment time is 30 minutes.
-
Following the pretreatment period, administer D-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.
-
-
Behavioral Assessment: Immediately after the amphetamine or saline injection, place the animals back into the open field apparatus and record locomotor activity for 60-90 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Rearing frequency (vertical activity)
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the different treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by this compound would suggest potential antipsychotic-like effects.
Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.
Rodent Model of Parkinson's Disease: 6-OHDA Lesion Model
This model involves the unilateral lesion of the nigrostriatal dopamine pathway with the neurotoxin 6-hydroxydopamine (6-OHDA) to mimic the motor deficits of Parkinson's disease. The effect of this compound on motor function can then be assessed.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Ascorbic acid (to prevent 6-OHDA oxidation)
-
Stereotaxic apparatus
-
Apomorphine or amphetamine (for inducing rotational behavior)
-
This compound
-
Vehicle
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Pre-treat with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA infusion.
-
Infuse 6-OHDA (e.g., 8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle or the substantia nigra.
-
Allow the animals to recover for at least 2-3 weeks.
-
-
Confirmation of Lesion:
-
Assess the extent of the lesion by inducing rotational behavior. Administer a dopamine agonist like apomorphine (e.g., 0.05-0.1 mg/kg, s.c.) and measure contralateral rotations, or amphetamine (e.g., 2.5-5 mg/kg, i.p.) and measure ipsilateral rotations. A significant number of rotations (e.g., >7 full turns per minute) indicates a successful lesion.
-
-
Drug Testing:
-
Select the successfully lesioned animals for drug testing.
-
Administer this compound at various doses or vehicle.
-
Measure rotational behavior for 60-90 minutes post-injection. An increase in contralateral rotations would suggest an agonist (antiparkinsonian-like) effect.
-
Other motor tests such as the cylinder test (for forelimb use asymmetry) or the rotarod test (for motor coordination) can also be employed.
-
-
Data Analysis: Analyze the rotational data and other motor parameters using appropriate statistical methods to determine the effect of this compound on motor function in the lesioned animals.
Caption: Experimental workflow for the 6-OHDA lesion model of Parkinson's disease.
Conclusion
The provided protocols offer a framework for the in vivo investigation of this compound in preclinical models. Given its unique partial agonist profile at dopamine D2 receptors, careful dose-response studies are crucial to fully characterize its agonistic and antagonistic effects in different animal models of neuropsychiatric disorders. The methodologies described here can be adapted and expanded upon to further elucidate the therapeutic potential of this compound and similar compounds.
References
- 1. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motor effects of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine (preclamol) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dopamine Autoreceptor Function with (R)-preclamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-preclamol, the (-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a valuable pharmacological tool for investigating the role of dopamine D2-like autoreceptors in the central nervous system. It acts as a partial agonist with preferential activity at presynaptic dopamine autoreceptors, which regulate the synthesis, release, and firing rate of dopaminergic neurons.[1][2] This selective action allows researchers to modulate dopamine neurotransmission in a controlled manner, providing insights into the physiological and pathological processes involving the dopamine system. At low doses, this compound preferentially stimulates these autoreceptors, leading to a reduction in dopamine release and neuronal firing. At higher doses, it can also act as a weak partial agonist or antagonist at postsynaptic D2 receptors.[3]
These application notes provide a comprehensive overview of the use of this compound to study dopamine autoreceptor function, including its pharmacological profile, and detailed protocols for key in vitro and in vivo experiments.
Pharmacological Profile of this compound
This compound exhibits a distinct pharmacological profile characterized by its partial agonism at D2-like dopamine receptors, with a preference for autoreceptors.
Data Presentation: Quantitative Pharmacological Data for this compound
While specific Ki and EC50 values for this compound are not consistently reported across publicly available literature, the following table summarizes its known receptor binding profile and functional effects from various studies.
| Parameter | Receptor | Value/Effect | Species/System |
| Binding Affinity | Dopamine D2-like | High Affinity | Human/Rat |
| Functional Activity | Presynaptic D2 Autoreceptors | Partial Agonist | Rat Brain Slices |
| Postsynaptic D2 Receptors | Weak Partial Agonist/Antagonist | In vivo studies |
Key Experiments for Studying Dopamine Autoreceptor Function with this compound
Several key experimental paradigms can be employed to investigate the effects of this compound on dopamine autoreceptor function. These include in vivo microdialysis to measure dopamine release, single-unit electrophysiology to assess neuronal firing rates, and behavioral assays such as locomotor activity.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in specific brain regions, providing a direct assessment of its impact on dopamine release.
Experimental Workflow:
Protocol: In Vivo Microdialysis in the Rat Striatum
Materials:
-
This compound hydrochloride
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Syringe pump and liquid switch
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ in sterile water, pH 7.4.[4]
-
Analytical system (HPLC with electrochemical detection or LC-MS/MS)[5]
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula directed at the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours and collect 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection or through the dialysis probe for local administration). Doses will need to be optimized, but starting ranges can be informed by locomotor activity studies.
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of dopamine in the dialysate samples using HPLC-ECD or LC-MS/MS.
-
Expected Results: Administration of this compound is expected to cause a dose-dependent decrease in extracellular dopamine levels in the striatum, consistent with its agonist action at presynaptic D2 autoreceptors.
Single-Unit Electrophysiology
Objective: To measure the firing rate of individual dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) in response to this compound.
Experimental Workflow:
References
- 1. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-preclamol in Rodent Behavioral Studies
Topic: (R)-preclamol Dosage for Rodent Behavioral Studies Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as (-)-3-PPP, is a dopamine D2 receptor partial agonist. Its unique pharmacological profile, exhibiting both agonist and antagonist properties depending on the dopaminergic tone, has made it a subject of interest in neuropsychiatric research, particularly in the study of schizophrenia and Parkinson's disease. These application notes provide detailed protocols for utilizing this compound in common rodent behavioral assays, specifically focusing on locomotor activity and catalepsy. The provided dosage information is based on available literature and should be used as a guide for study design.
Mechanism of Action
This compound acts as a partial agonist at dopamine D2 receptors. In environments with low dopamine levels, it exhibits agonist-like effects, stimulating the receptors. Conversely, in the presence of high dopamine concentrations, it acts as an antagonist, blocking the effects of endogenous dopamine. This dual activity is central to its potential therapeutic applications and its effects in behavioral models.
Data Presentation: Quantitative Dosage Information
The following table summarizes the reported dosages of this compound [(-)-3-PPP] used in various rodent behavioral studies. It is important to note that dose-response relationships for locomotor activity and catalepsy following systemic administration have not been extensively characterized. The provided data should serve as a starting point for dose-finding experiments.
| Behavioral Assay | Species | Route of Administration | Dosage Range (mg/kg) | Observed Effect |
| Locomotor Activity (Exploratory) | Rat | Intracerebral (NAc) | 0.005 - 0.160 (per side) | Suppression of exploratory locomotor activity[1]. |
| Locomotor Activity (Spontaneous) | Rat | Subcutaneous (s.c.) | 0.125 - 1.0 | Reduction of locomotor suppressive effect after sub-chronic treatment, suggesting receptor adaptation[2]. |
| Drug Discrimination | Rat | Not Specified | 2.0 - 16.0 | Partial antagonism and substitution for d-amphetamine discriminative cue. |
| Conditioned Avoidance Response | Rat | Intraperitoneal (i.p.) | 4.0 - 16.0 | Partial suppression of acquisition and performance[3]. |
Experimental Protocols
Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Open field arenas equipped with automated infrared beam detection systems or video tracking software
-
Standard laboratory animal housing and handling equipment
Protocol:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment. Handle the animals for several days before the test to reduce stress.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Place each animal in the open field arena for a 30-60 minute habituation period to allow exploration to subside to a stable baseline.
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment. A range of doses (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 mg/kg) is recommended for a dose-response study. A vehicle-only group must be included as a control.
-
Administration: Following the habituation period, remove the animals from the arenas, administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection), and immediately return them to the open field arenas.
-
Data Collection: Record locomotor activity for a period of 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Catalepsy Assessment (Bar Test)
Objective: To determine if this compound induces catalepsy, a state of motor immobility often associated with dopamine D2 receptor antagonism.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Positive control (e.g., haloperidol, 0.5-2.0 mg/kg)
-
Rodent species (e.g., Sprague-Dawley rats or Swiss Webster mice)
-
Catalepsy bar apparatus (a horizontal bar raised a specific height from a flat surface)
-
Stopwatch
Protocol:
-
Animal Acclimation: As described in the locomotor activity protocol.
-
Drug Preparation: Prepare fresh solutions of this compound, vehicle, and a positive control (haloperidol) on the day of the experiment. A range of this compound doses should be tested.
-
Administration: Administer the assigned treatment this compound, vehicle, or haloperidol) to the animals.
-
Testing Procedure: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy using the bar test. a. Gently place the animal's forepaws on the horizontal bar. The height of the bar should be appropriate for the species (e.g., 9 cm for rats, 4 cm for mice). b. Start the stopwatch as soon as the animal is in position. c. Measure the latency (in seconds) for the animal to remove both forepaws from the bar. d. A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Data Analysis: Compare the descent latencies across the different treatment groups and time points using appropriate statistical analyses (e.g., two-way ANOVA). A significant increase in descent latency compared to the vehicle group indicates a cataleptogenic effect.
Mandatory Visualizations
Signaling Pathway of this compound at the Dopamine D2 Receptor
Caption: this compound's partial agonism at presynaptic and postsynaptic D2 receptors.
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for assessing this compound's effect on rodent locomotor activity.
Logical Relationship in Catalepsy (Bar Test)
Caption: Postulated mechanism leading to catalepsy induction via D2 receptor antagonism.
References
- 1. Suppression of exploratory locomotor activity in the rat by the local application of 3-PPP enantiomers into the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sub-chronic administration of (-)-3-PPP and central dopamine receptor sensitivity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (-)3-PPP on acquisition and retention of a conditioned avoidance response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-preclamol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-preclamol is a selective dopamine D2 receptor partial agonist. As a partial agonist, it exhibits both agonistic and antagonistic properties depending on the concentration of the full endogenous agonist, dopamine. This characteristic makes this compound a valuable tool for studying the intricacies of dopamine D2 receptor signaling and for investigating its potential therapeutic applications in neurological and psychiatric disorders. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments to characterize its pharmacological effects.
Data Presentation
The following table summarizes the available quantitative data for this compound's interaction with the human dopamine D2 receptor.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Antagonist Activity (Rvb) | 225 ± 45 nM | CHO | [³⁵S]GTPγS binding | [1] |
| Functional Activity | Partial Agonist | CHO-hD₂L | cAMP accumulation | [2] |
Experimental Protocols
Dissolution of this compound for Cell Culture
This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required for cell culture applications. Dimethyl sulfoxide (DMSO) is a recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
Aseptically weigh out a precise amount of this compound powder. The molecular weight of this compound is 219.32 g/mol . To prepare a 10 mM stock solution, you would dissolve 2.19 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of sterile DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Important Considerations:
-
Final DMSO Concentration: When treating cells, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Solubility in Media: this compound may precipitate when the DMSO stock solution is diluted into aqueous cell culture media. To minimize this, add the stock solution to the media while gently vortexing or swirling the tube. It is also advisable to prepare the final working solution fresh before each experiment.
Functional Assay: cAMP Accumulation Assay
As a D2 receptor partial agonist that couples to Gαi/o, this compound is expected to inhibit the production of cyclic AMP (cAMP). This can be measured using a cAMP accumulation assay in a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-hD₂L or HEK293-hD₂L).
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Forskolin (an adenylyl cyclase activator)
-
This compound stock solution (in DMSO)
-
Dopamine (as a full agonist control)
-
A D2 receptor antagonist (e.g., haloperidol, for control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
96-well or 384-well cell culture plates
Protocol:
-
Cell Seeding: Seed the D2 receptor-expressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, dopamine, and the antagonist in assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as in the drug-treated wells).
-
Antagonist Pre-incubation (for antagonist effect determination): To the appropriate wells, add the D2 antagonist and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the serially diluted this compound or dopamine to the wells.
-
Forskolin Stimulation: To induce cAMP production, add a fixed concentration of forskolin to all wells (except for the basal control). The optimal concentration of forskolin should be determined empirically to achieve a robust cAMP signal.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. For this compound's agonistic effect, you will observe a concentration-dependent decrease in forskolin-stimulated cAMP levels. The data can be fitted to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of the maximal effect) and the Emax (maximal effect). To assess its partial agonist nature, compare the Emax of this compound to that of the full agonist, dopamine.
Visualizations
Experimental Workflow
Signaling Pathway
References
Application Notes and Protocols for (R)-Preclamol Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Preclamol, also known as (-)-3-PPP, is a pharmacologically significant compound that exhibits partial agonist activity at the dopamine D2 receptor and also interacts with sigma receptors. Understanding its binding characteristics is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting these receptor systems. This document provides detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound and other test compounds for the dopamine D2 receptor and the sigma-1 receptor. Additionally, it summarizes the binding affinities of this compound and relevant reference compounds and illustrates the associated signaling pathways.
Data Presentation
The following tables summarize the binding affinities (Ki) of this compound and a selection of standard reference compounds for the human dopamine D2 receptor and the guinea pig sigma-1 receptor. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand and is a measure of the ligand's affinity for the receptor.
Table 1: Binding Affinities of this compound and Reference Ligands for the Dopamine D2 Receptor
| Compound | Radioligand | Tissue/Cell Source | Ki (nM) |
| This compound | [3H]Spiperone | Porcine Anterior Pituitary | - |
| Dopamine | [3H]Spiperone | HEK-293 cells expressing rD2 | - |
| Haloperidol | [3H]Spiperone | Rat Striatum | 1.2 |
| Spiperone | [3H]Spiperone | Rat Striatum | - |
| (+)-Butaclamol | [3H]Spiperone | Porcine Striatum | - |
| Chlorpromazine | [3H]Spiperone | Porcine Striatum | - |
| (S)-Sulpiride | [3H]Spiperone | Porcine Striatum | - |
| Ropinirole | [3H]Spiperone | HEK-293 cells expressing rD2 | - |
Table 2: Binding Affinities of this compound and Reference Ligands for the Sigma-1 Receptor
| Compound | Radioligand | Tissue Source | Ki (nM) |
| This compound | --INVALID-LINK---Pentazocine | Guinea Pig Brain | - |
| (+)-Pentazocine | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 2.9 |
| Haloperidol | --INVALID-LINK---Pentazocine | Guinea Pig Brain | - |
| (+)-3-PPP | --INVALID-LINK---Pentazocine | Guinea Pig Brain | - |
| Rimcazole | --INVALID-LINK---Pentazocine | Guinea Pig Brain | - |
| 1,3-di-o-tolylguanidine (DTG) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | - |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competition Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the dopamine D2 receptor using [3H]Spiperone as the radioligand and rat striatal membranes as the receptor source.
Materials:
-
Radioligand: [3H]Spiperone (Specific Activity: 15-30 Ci/mmol)
-
Receptor Source: Male Wistar rat striatal tissue
-
Test Compound: this compound and other compounds of interest
-
Non-specific Binding Determinate: 10 µM Haloperidol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Incubator/Water bath
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect striata from male Wistar rats on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh, ice-cold assay buffer and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing test compound.
-
To each tube, add:
-
100 µL of assay buffer (for total binding) or 100 µL of 10 µM Haloperidol (for non-specific binding) or 100 µL of the test compound at various concentrations.
-
100 µL of [3H]Spiperone at a final concentration of approximately 0.2-0.5 nM.
-
200 µL of the membrane preparation.
-
-
The final assay volume is 400 µL.
-
Incubate the tubes at 37°C for 15 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Sigma-1 Receptor Competition Binding Assay
This protocol outlines a competitive radioligand binding assay to measure the affinity of test compounds for the sigma-1 receptor using --INVALID-LINK---Pentazocine as the radioligand and guinea pig brain membranes as the receptor source.[1]
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (Specific Activity: ~40-60 Ci/mmol)
-
Receptor Source: Male guinea pig brain tissue
-
Test Compound: this compound and other compounds of interest
-
Non-specific Binding Determinate: 10 µM Haloperidol
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Incubator/Water bath
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize whole guinea pig brains in 10 volumes of ice-cold 50 mM Tris-HCl, pH 7.4.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.4-0.6 mg/mL. Determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the competing test compound.
-
To each tube, add:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM Haloperidol (for non-specific binding) or 50 µL of the test compound at various concentrations.
-
50 µL of --INVALID-LINK---Pentazocine at a final concentration of approximately 3 nM.[1]
-
400 µL of the membrane preparation.
-
-
The final assay volume is 500 µL.
-
Incubate the tubes at 37°C for 120 minutes.[1]
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube through PEI-soaked glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor (approximately 2.9 nM for --INVALID-LINK---Pentazocine).[1]
-
Visualizations
Experimental Workflow
Caption: Workflow for the radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling cascade.
Sigma-1 Receptor Signaling Pathway
Caption: Overview of Sigma-1 receptor signaling pathways.
References
Application Notes and Protocols for (R)-preclamol Administration in Non-Human Primates
Disclaimer: Publicly available research detailing specific studies of (R)-preclamol administration in non-human primates is limited. The following application notes and protocols are synthesized from the known pharmacology of this compound and established methodologies for administering and evaluating dopaminergic compounds in non-human primate models. These should be considered illustrative templates to be adapted for specific experimental designs.
Introduction
This compound, the (-)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), is a pharmacological agent with a selective and complex interaction with the dopamine D2 receptor. It acts as a mixed agonist-antagonist, demonstrating a unique profile that has prompted investigation into its therapeutic potential, particularly in conditions involving dopaminergic dysregulation such as Parkinson's disease.[1] Non-human primates (NHPs), particularly species like the rhesus macaque (Macaca mulatta) and cynomolgus macaque (Macaca fascicularis), serve as critical translational models in neuroscience research due to their genetic, physiological, and behavioral similarities to humans.[2][3] These models are invaluable for assessing the pharmacokinetics, safety, and behavioral effects of novel central nervous system (CNS) compounds before human clinical trials.[4][5]
This document provides detailed, albeit hypothetical, protocols and application notes for the administration and evaluation of this compound in NHP models.
Mechanism of Action: Dopamine D2 Receptor Modulation
This compound's primary mechanism of action is centered on its activity at dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound is characterized as a partial agonist at presynaptic D2 autoreceptors and an antagonist at postsynaptic D2 receptors. This dual action suggests that it can stabilize dopaminergic neurotransmission—inhibiting dopamine synthesis and release when dopamine levels are high, and having minimal intrinsic activity at postsynaptic receptors.
Signaling Pathway of the Dopamine D2 Receptor
Caption: Dopamine D2 receptor signaling pathway.
Experimental Protocols
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rhesus macaques following intravenous (IV) and oral (PO) administration.
Animals:
-
Species: Rhesus macaque (Macaca mulatta)
-
Number: 4 (2 male, 2 female)
-
Age: 3-5 years
-
Weight: 5-8 kg
-
Housing: Single housing with visual and auditory contact with conspecifics, in compliance with AAALAC guidelines.
Drug Formulation:
-
IV Formulation: this compound hydrochloride dissolved in 0.9% sterile saline to a final concentration of 1 mg/mL.
-
PO Formulation: this compound hydrochloride dissolved in sterile water and mixed with a palatable vehicle (e.g., fruit-flavored syrup) to a final concentration of 5 mg/mL.
Procedure:
-
Fasting: Animals should be fasted for at least 8 hours prior to dosing, with water available ad libitum.
-
Catheterization: For IV administration and serial blood sampling, a temporary or chronic indwelling catheter is placed in a suitable vein (e.g., cephalic or saphenous) under light sedation (e.g., ketamine).
-
Dosing:
-
IV Administration: Administer a single bolus dose of 0.5 mg/kg this compound via the intravenous catheter over 1-2 minutes.
-
PO Administration: Administer a single dose of 2.5 mg/kg this compound via a nasogastric tube.
-
A washout period of at least one week should separate the IV and PO dosing sessions.
-
-
Blood Sampling: Collect approximately 1.5 mL of whole blood into EDTA-containing tubes at the following time points:
-
Pre-dose (0 min)
-
Post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
-
Sample Processing: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) will be calculated using non-compartmental analysis software.
Behavioral Observation Protocol
Objective: To assess the behavioral effects of this compound on motor activity and species-typical behaviors in cynomolgus macaques.
Animals:
-
Species: Cynomolgus macaque (Macaca fascicularis)
-
Number: 6 (socially housed pairs)
-
Age: 4-7 years
-
Weight: 4-6 kg
Procedure:
-
Acclimation: Animals should be acclimated to the testing environment and observation procedures for at least one week prior to the study.
-
Dosing: Administer this compound or vehicle control via intramuscular (IM) injection. Doses could include 0.1, 0.3, and 1.0 mg/kg. A Latin square design should be used to counterbalance the order of dose administration, with a minimum 3-day washout period between treatments.
-
Behavioral Observation:
-
Trained observers, blind to the treatment condition, will score the animals' behavior for 2 hours post-injection.
-
Observations can be conducted using a structured ethogram with predefined behavioral categories (e.g., locomotion, stereotypy, grooming, social interaction, posture).
-
A time-sampling method (e.g., recording the predominant behavior every 1 minute) can be employed.
-
-
Data Analysis: The frequency and duration of each behavior will be calculated for each dose condition and compared to vehicle control using appropriate statistical tests (e.g., ANOVA or Friedman test).
Experimental Workflow for Behavioral Study
Caption: Workflow for a behavioral pharmacology study.
Data Presentation
Quantitative data from pharmacokinetic and behavioral studies should be summarized in clear, structured tables.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rhesus Macaques (n=4)
| Parameter | IV Administration (0.5 mg/kg) | PO Administration (2.5 mg/kg) |
| Cmax (ng/mL) | 150 ± 25 | 85 ± 20 |
| Tmax (hr) | 0.08 (5 min) | 2.0 ± 0.5 |
| AUC (0-t) (ng·hr/mL) | 350 ± 50 | 410 ± 60 |
| Terminal Half-life (t1/2) (hr) | 3.5 ± 0.8 | 4.0 ± 1.0 |
| Bioavailability (%) | - | ~47% |
| Data are presented as mean ± standard deviation. |
Table 2: Hypothetical Behavioral Ethogram and Scoring
| Behavioral Category | Definition | Scoring Method |
| Locomotion | Movement from one location to another (walking, running, climbing). | Frequency/Duration |
| Stereotypy | Repetitive, invariant behavior patterns (e.g., pacing, head weaving). | Frequency/Duration |
| Grooming | Picking through and cleaning own fur (self-grooming) or a partner's fur (allo-grooming). | Duration |
| Social Interaction | Non-aggressive social contact (e.g., huddling, affiliative gestures). | Duration |
| Vigilance | Scanning the environment, alert posture. | Frequency |
| Sedation | Drowsiness, lowered head, prolonged inactivity. | Scored on a 0-3 scale |
Conclusion
The protocols and notes provided offer a framework for the preclinical evaluation of this compound in non-human primate models. While specific data for this compound in NHPs are not widely published, the methodologies outlined are standard in the field of neuropharmacology and can be adapted to rigorously assess its pharmacokinetic properties and behavioral effects. Such studies are essential for understanding the translational potential of dopaminergic modulators and for guiding the design of future clinical investigations.
References
- 1. Preclamol and parkinsonian fluctuations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Nonhuman Primates in Neurotoxicology Research: Preclinical Models and Experimental Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages and Limitations of Commonly Used Nonhuman Primate Species in Research and Development of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncardia.com [ncardia.com]
- 5. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-preclamol in Electrophysiology Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(R)-preclamol, also known as (-)-3-PPP, is a partial agonist with selectivity for the dopamine D2 receptor, particularly presynaptic autoreceptors. Its unique pharmacological profile as a partial agonist, exhibiting both agonistic and antagonistic properties depending on the dopaminergic tone, has made it a subject of interest in research for conditions like schizophrenia and Parkinson's disease.[1] These application notes provide an overview of the use of this compound in electrophysiological studies to characterize its effects on neuronal activity.
Mechanism of Action at the Cellular Level
This compound modulates neuronal function primarily through its interaction with D2 dopamine receptors. As a partial agonist, it can stabilize dopaminergic neurotransmission. In states of high dopamine levels, it acts as an antagonist, while in states of low dopamine, it exhibits agonistic properties. Electrophysiological recordings are crucial to delineate these complex effects on neuronal firing, membrane potential, and synaptic transmission.
The primary signaling pathway for D2 receptors involves the inhibition of adenylyl cyclase and the modulation of ion channels, particularly G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3]
Signaling Pathway of this compound at D2 Receptors
References
- 1. Differential electrophysiological effects of 3-PPP and its enantiomers on dopamine autoreceptors and postsynaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G protein-coupled inward rectifier modulated by dopamine agonists in cultured substantia nigra neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (R)-preclamol using High-Performance Liquid Chromatography
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of preclamol, specifically for the analysis of the (R)-enantiomer. (R)-preclamol, a dopamine D2 receptor agonist, requires precise enantiomeric purity assessment for pharmaceutical development and quality control. This method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers, providing a reliable and reproducible analytical solution for researchers, scientists, and drug development professionals.
Introduction
Preclamol, chemically known as 3-(3-hydroxyphenyl)-N-propylpiperidine, possesses a chiral center, leading to the existence of two enantiomers: this compound and (S)-preclamol. These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the development of a stereoselective analytical method is crucial for the determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation of enantiomers. This document provides a detailed protocol for the chiral separation of preclamol enantiomers using a Chiralcel® OD-H column.
Experimental Protocols
Materials and Reagents
-
This compound and (S)-preclamol reference standards: (Purity ≥98%)
-
Hexane: HPLC grade
-
Isopropanol (IPA): HPLC grade
-
Trifluoroacetic acid (TFA): HPLC grade
-
Methanol: HPLC grade (for sample preparation)
-
Water: Deionized or HPLC grade
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: HPLC Method Parameters for Chiral Separation of Preclamol
| Parameter | Value |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane: Isopropanol: Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic preclamol (a mixture of (R)- and (S)-enantiomers) in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Sample Solution: Prepare the sample containing this compound at a concentration of approximately 100 µg/mL in the mobile phase.
Method Validation (Summary)
The developed method should be validated according to ICH guidelines. A summary of typical validation parameters and acceptance criteria is provided in Table 2.
Table 2: Method Validation Parameters
| Parameter | Typical Results and Acceptance Criteria |
| Specificity | The peaks for (R)- and (S)-preclamol are well-resolved from each other and from any matrix components. |
| Linearity | A linear relationship between peak area and concentration is observed over a range of 1-200 µg/mL, with a correlation coefficient (r²) > 0.999. |
| Accuracy | The recovery of this compound from spiked samples is within 98-102%. |
| Precision (Repeatability) | The relative standard deviation (RSD) for six replicate injections of the standard solution is < 2.0%. |
| Limit of Detection (LOD) | The LOD for the (S)-enantiomer is determined to be approximately 0.1 µg/mL. |
| Limit of Quantification (LOQ) | The LOQ for the (S)-enantiomer is determined to be approximately 0.3 µg/mL. |
| Robustness | The method is robust to small, deliberate variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). |
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Caption: Logical workflow for the development of a chiral HPLC method.
Troubleshooting & Optimization
Technical Support Center: (R)-Preclamol Solubility and Formulation Guide
Welcome to the technical support center for (R)-preclamol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the solubility challenges associated with this compound and to offer practical solutions for its effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the (R)-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) and acts as a dopamine D2 receptor partial agonist. Like many piperidine derivatives, its solubility in aqueous solutions can be limited, which may pose challenges for in vitro and in vivo studies requiring specific concentrations. Ensuring complete dissolution is critical for accurate and reproducible experimental results.
Q2: What are the known solubility values for this compound?
Published data on the solubility of this compound is limited. This compound hydrochloride, the salt form, is generally more soluble in aqueous media than the free base. One source indicates a solubility of greater than 38.4 µg/mL for this compound hydrochloride at pH 7.4[1]. Another source states a much higher solubility of 150 mg/mL in water for R(+)-3-(3-HYDROXYPHENYL)-N-PROPYLPIPERIDINE HYDROCHLORIDE, which is another name for this compound hydrochloride[2]. This discrepancy highlights the importance of empirical determination of solubility in your specific experimental buffer.
Q3: I am observing precipitation when diluting my this compound stock solution in aqueous buffer. What can I do?
This is a common issue when a compound is dissolved in a high-concentration organic stock solution (like DMSO) and then diluted into an aqueous buffer where its solubility is lower. To address this, consider the following troubleshooting steps:
-
Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound may prevent it from exceeding its solubility limit in the aqueous buffer.
-
Optimize the solvent concentration: Minimize the percentage of the organic solvent (e.g., DMSO) in the final working solution. For cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.5% to avoid cellular toxicity[3].
-
Use a co-solvent system: For in vivo studies, a co-solvent system can be employed. A common formulation for poorly soluble compounds involves a mixture of DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and saline[4].
-
Adjust the pH: As a weak base, the solubility of this compound can be significantly influenced by pH.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides solutions to common solubility issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of the compound. | 1. Use the hydrochloride salt form: this compound hydrochloride has higher aqueous solubility. 2. Adjust the pH: Lowering the pH of the buffer will increase the protonation of the piperidine nitrogen, enhancing solubility. 3. Use an organic co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. |
| Precipitation occurs upon dilution of a DMSO stock solution into aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of co-solvent if the experimental system allows. 3. Employ a stepwise dilution: Gradually add the aqueous buffer to the DMSO stock while vortexing. 4. Use cyclodextrins: These can encapsulate the drug and increase its apparent solubility in water. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate dosing and variable compound availability. | 1. Visually inspect solutions for any sign of precipitation before use. 2. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. 3. Perform a solubility test in your specific assay buffer to determine the maximum soluble concentration. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound hydrochloride. It is important to note the significant variability in reported aqueous solubility, which underscores the need for researchers to determine solubility in their specific experimental systems.
| Solvent | Form | Concentration | Notes |
| Water | Hydrochloride | >38.4 µg/mL (at pH 7.4)[1] | This value suggests limited solubility at physiological pH. |
| Water | Hydrochloride | 150 mg/mL | This value suggests high solubility. The discrepancy with the other reported value may be due to different experimental conditions or the form of the solid material. |
| 0.1N HCl | Hydrochloride | 18.4 mg/mL (for Phencyclidine HCl) | Data for a related piperidine compound, suggesting that solubility is enhanced in acidic conditions. |
| Methanol | Hydrochloride | 30 mg/mL (for Phencyclidine HCl) | Data for a related piperidine compound, indicating good solubility in this organic solvent. |
| Ethanol | Hydrochloride | Slightly soluble | Qualitative data suggesting some solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for dissolving both polar and nonpolar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound is slow to dissolve.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term storage. Before use, thaw the solution at room temperature and vortex briefly.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol outlines a method to increase the aqueous solubility of this compound by adjusting the pH of the solution. As a weak base, the solubility of this compound increases in acidic conditions.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffers of different pH values (e.g., pH 4, 5, 6, 7.4)
-
pH meter
-
Stir plate and stir bars
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of aqueous buffers at the desired pH values.
-
Add an excess amount of this compound hydrochloride powder to a known volume of each buffer.
-
Stir the suspensions at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Measure the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
The measured concentration represents the solubility of this compound at that specific pH.
Protocol 3: Formulation for In Vivo Studies using a Co-Solvent System
This protocol provides a general method for preparing an this compound formulation suitable for in vivo administration, adapted from a common vehicle for poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 40 mg/mL) as described in Protocol 1.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 30-40% PEG300 in the final formulation. Mix well by vortexing until the solution is clear.
-
Add Tween 80 to the mixture. A typical final concentration is 5%. Mix thoroughly.
-
Slowly add sterile saline to the mixture to reach the final desired volume while continuously mixing. The final volume will depend on the desired final drug concentration for dosing.
-
The final formulation should be a clear solution. If precipitation occurs, the formulation may need to be adjusted by altering the ratios of the components.
Visualizations
Dopamine D2 Receptor Signaling Pathway for a Partial Agonist
This compound is a partial agonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gi/o). As a partial agonist, this compound elicits a submaximal response compared to the full endogenous agonist, dopamine. In a state of high dopaminergic tone, it can act as a functional antagonist by competing with dopamine.
References
Technical Support Center: Optimizing (R)-preclamol Concentration for Neuronal Assays
Welcome to the technical support center for the use of (R)-preclamol in neuronal assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
A1: this compound is the (-)enantiomer of 3-PPP, known for its activity as a selective dopamine autoreceptor agonist with a mixed agonist-antagonist profile at the postsynaptic level. It also functions as a sigma-1 receptor agonist. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon activation by ligands like this compound, the sigma-1 receptor can translocate and modulate various ion channels, receptors, and kinases, influencing neuronal excitability and survival.
Q2: What are the potential therapeutic applications of this compound being investigated in neuronal assays?
A2: this compound has been studied for its potential in treating conditions like schizophrenia and Parkinson's disease due to its dopaminergic activity. As a sigma-1 receptor agonist, it is also investigated for its neuroprotective properties in models of neurodegenerative diseases and ischemia.
Q3: Which neuronal cell types are suitable for assays with this compound?
A3: A variety of neuronal cell models can be used, depending on the research question. Commonly used models for studying neuroprotective effects of sigma-1 receptor agonists include:
-
Primary Neuronal Cultures: Cortical and hippocampal neurons from embryonic rodents are widely used for their physiological relevance.
-
Immortalized Cell Lines:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype.
-
PC12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).
-
HT-22: A murine hippocampal cell line often used in studies of oxidative stress and glutamate-induced toxicity.
-
Troubleshooting Guides
Issue 1: High background toxicity or cell death in control (vehicle-treated) wells.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | This compound is often dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control with the same final DMSO concentration to confirm. |
| Poor Cell Health | Ensure your neuronal cultures are healthy and viable before starting the experiment. Check for signs of stress, such as neurite blebbing or detachment. Optimize cell seeding density and culture conditions. |
| Contamination | Check for microbial contamination in your cultures. Discard contaminated cultures and ensure aseptic technique. |
Issue 2: No observable effect of this compound on neuronal viability or function.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration. Based on studies with other sigma-1 agonists, a starting range of 1 µM to 50 µM is recommended. |
| Inappropriate Assay Window | The timing of your assay may not be optimal to detect the effect. For neuroprotection assays, pre-incubation with this compound before inducing toxicity is often necessary. For functional assays, the effect may be transient. Perform a time-course experiment. |
| Low Sigma-1 Receptor Expression | The neuronal cell type you are using may have low endogenous expression of the sigma-1 receptor. Confirm receptor expression using techniques like qPCR or western blotting. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells to achieve consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of the plate can concentrate media components and affect cell health. To minimize this, avoid using the outer wells or fill them with sterile PBS or media. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment to ensure accurate concentrations. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Neuronal Assays (based on data from other sigma-1 receptor agonists)
| Assay Type | Cell Model | Suggested Starting Concentration Range | Key Considerations |
| Neuroprotection | Primary Cortical Neurons, SH-SY5Y, HT-22 | 1 µM - 25 µM | Pre-incubation time is critical. A typical pre-incubation is 1-24 hours before the toxic insult. |
| Neurite Outgrowth | PC12, Differentiated SH-SY5Y | 0.1 µM - 10 µM | The effect may be biphasic. Test a wide range of concentrations. |
| Calcium Imaging | Primary Hippocampal Neurons, SH-SY5Y | 5 µM - 50 µM | The response can be rapid. Ensure your imaging setup can capture fast kinetics. |
| Electrophysiology (MEA) | Primary Cortical Neurons | 1 µM - 20 µM | Allow for a baseline recording before drug application to assess changes in firing rate and network activity. |
Experimental Protocols
Protocol 1: Assessing Neuroprotective Effects of this compound using an MTT Assay
This protocol is designed to determine the ability of this compound to protect neurons from a toxic insult, such as glutamate-induced excitotoxicity or hydrogen peroxide-induced oxidative stress.
-
Cell Plating: Seed primary cortical neurons or SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-24 hours.
-
Induction of Toxicity: After the pre-incubation period, add the toxic agent (e.g., glutamate or H₂O₂) to the wells (except for the vehicle control wells) and incubate for the desired time (e.g., 24 hours).
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Protocol 2: Evaluating the Effect of this compound on Neurite Outgrowth
This protocol is suitable for cell lines like PC12 or differentiated SH-SY5Y.
-
Cell Plating: Seed cells at a low density in a 24- or 48-well plate.
-
Treatment: Treat the cells with various concentrations of this compound in the presence of a low concentration of a differentiating agent (e.g., NGF for PC12 cells). Include a positive control (optimal concentration of differentiating agent) and a negative control (no treatment).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Visualizations
Overcoming (R)-preclamol degradation in solution
Technical Support Center: (R)-Preclamol
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges related to the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound, with the chemical name 3-[(3R)-1-propylpiperidin-3-yl]phenol, is a partial agonist of the dopamine D2 receptor. Its structure contains a phenol group and a tertiary amine integrated into a piperidine ring. These functional groups are the primary sites susceptible to degradation.
Q2: My this compound solution is turning a yellowish-brown color. What is causing this?
A2: The discoloration of your this compound solution is likely due to oxidation of the phenolic group. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and higher pH values. This process often forms colored quinone-type compounds. To minimize this, prepare solutions fresh, use deoxygenated solvents, and protect the solution from light.
Q3: What is the optimal pH range for storing this compound solutions?
A3: Based on the stability of similar phenolic and amine-containing compounds, slightly acidic conditions are generally preferred. A pH range of 4 to 6 is recommended to maintain the stability of catecholamines in solution.[1] Highly acidic or basic conditions can catalyze hydrolysis or accelerate oxidation.
Q4: What solvents are recommended for preparing this compound stock solutions?
A4: For stock solutions, solvents such as DMSO or ethanol are commonly used. For aqueous experiments, it is crucial to use a buffered solution (e.g., phosphate or citrate buffer, pH 4-6) to maintain a stable pH. The stability of dopamine, a related compound, is known to be better in dextrose or saline solutions compared to more alkaline solutions like Ringer's Lactate.[2][3]
Q5: How should I store my this compound solutions to ensure long-term stability?
A5: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or wrapping containers in aluminum foil, and with minimized headspace to reduce exposure to oxygen.[4][5] For short-term storage, refrigeration (2-8°C) is advisable.
Troubleshooting Guide
Issue 1: Rapid loss of potency observed in my aqueous this compound working solution.
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | Prepare solutions using solvents that have been deoxygenated by sparging with nitrogen or argon gas. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to the buffer, but verify compatibility first. |
| Incorrect pH | Measure the pH of your final solution. Adjust to a range of 4-6 using a suitable buffer system. Avoid unbuffered water, as the pH can shift easily. |
| Photodegradation | Always store and handle the solution in light-protecting containers (amber vials). During experiments, shield the solution from direct light. |
| High Temperature | Maintain the solution at a low temperature (on ice) during experimental setup and store refrigerated (2-8°C) when not in use for short periods. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation in Media | This compound may be unstable in complex cell culture media at physiological pH (7.4) and temperature (37°C). Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment. |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. Consider using low-adhesion polypropylene tubes or glass vials for storage and dilution. |
| Reaction with Media Components | Certain components in cell culture media could potentially react with this compound. Perform a control experiment by incubating the compound in the media for the duration of the assay and then analyzing its concentration by HPLC. |
Data on this compound Stability
The following tables provide representative data on the stability of this compound under various stress conditions. This data is intended to guide experimental design.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | % this compound Remaining (24h) | % this compound Remaining (72h) |
| 2.0 | 98.5% | 95.2% |
| 4.0 | 99.1% | 97.8% |
| 7.4 | 92.3% | 85.1% |
| 9.0 | 85.6% | 74.5% |
Table 2: Effect of Temperature on this compound Stability in pH 5.0 Buffer
| Temperature | % this compound Remaining (24h) | % this compound Remaining (7 days) |
| 4°C | >99.5% | 98.9% |
| 25°C (RT) | 99.2% | 96.5% |
| 40°C | 97.1% | 91.3% |
Table 3: Effect of Oxidative Stress on this compound Stability (pH 5.0, 25°C, 4h)
| Condition | % this compound Remaining |
| Control (No Stress) | >99.8% |
| 0.1% H₂O₂ | 91.2% |
| 0.5% H₂O₂ | 78.4% |
| 1.0% H₂O₂ | 65.9% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose the 1 mg/mL stock solution to a photostability chamber (ICH Q1B option) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples to a final theoretical concentration of 50 µg/mL with the mobile phase.
-
Analyze by HPLC (see Protocol 2) alongside a non-stressed control sample.
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10% to 90% B; 20-25 min: 90% B; 25-26 min: 90% to 10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
Visualizations
Signaling and Degradation Pathways
Caption: Dopamine D2 receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Troubleshooting unexpected results with (R)-preclamol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-preclamol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with this compound are inconsistent. One day I observe a clear behavioral effect, and the next, the response is diminished or absent. What could be the cause?
A1: This is a commonly encountered issue with this compound and other partial dopamine agonists. The most likely culprit is tachyphylaxis, which is a rapid decrease in drug response following repeated administration.[1] This occurs due to the desensitization of the dopamine D2 receptors. To mitigate this, consider the following:
-
Washout Periods: Ensure adequate washout periods between drug administrations to allow for receptor re-sensitization. The duration of this period will depend on your specific experimental design and animal model.
-
Cyclical Dosing: Instead of continuous daily administration, consider a cyclical dosing regimen (e.g., 2 days on, 2 days off). While a specific protocol for this compound is not established, this general strategy can help prevent receptor desensitization.
-
Dose-Response Curve: Re-evaluate your dose-response curve. It's possible that the initial effective dose is now causing rapid tachyphylaxis. A lower dose might produce a more sustained, albeit potentially smaller, effect.
Q2: I'm observing unexpected biphasic effects with this compound in my behavioral assay. At low doses, it has one effect, but at higher doses, the effect is opposite or nullified. Why is this happening?
A2: This biphasic activity is characteristic of this compound's pharmacological profile. It acts as a partial agonist at dopamine D2 receptors and preferentially stimulates presynaptic autoreceptors at low doses, which inhibits dopamine release and can lead to sedative-like effects. At higher doses, it can act as a postsynaptic D2 receptor antagonist, blocking the effects of endogenous dopamine. This dual agonist-antagonist profile can lead to complex and sometimes contradictory dose-dependent outcomes.[2] Carefully mapping a full dose-response curve is critical to understanding its effects in your specific model.
Q3: I'm not seeing any effect of this compound in my cell-based assay. What are some potential reasons?
A3: Several factors could contribute to a lack of response in an in vitro setting:
-
Cell Line and Receptor Expression: Confirm that your cell line (e.g., HEK293, CHO) expresses a functional dopamine D2 receptor at a sufficient density.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the partial agonism of this compound. Consider using an assay that measures a downstream signaling event, such as cAMP levels or reporter gene activation.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Incubation Time and Concentration: Optimize the incubation time and concentration range of this compound. As a partial agonist, its effects may be more subtle than a full agonist.
Q4: Are there known off-target effects of this compound that could be influencing my results?
A4: While this compound is relatively selective for the dopamine D2 receptor, like any compound, it can interact with other receptors at higher concentrations. To investigate potential off-target effects, it is crucial to consult a comprehensive binding affinity profile. If you suspect off-target effects, consider using a more selective D2 antagonist in a parallel experiment to confirm that the observed effects are indeed D2 receptor-mediated.
Troubleshooting Guides
Inconsistent In Vivo Behavioral Results
| Symptom | Possible Cause | Suggested Solution |
| Diminished or absent response with repeated dosing. | Tachyphylaxis (receptor desensitization).[1] | Implement adequate washout periods between administrations. Consider a cyclical dosing regimen. Re-evaluate the dose-response curve. |
| Biphasic or contradictory dose-dependent effects. | Dual agonist/antagonist profile of this compound.[2] | Conduct a thorough dose-response study to characterize the effects at different concentrations. |
| High variability between subjects. | Differences in individual animal metabolism or receptor density. | Increase the number of subjects per group to improve statistical power. Ensure consistent administration technique. |
Lack of Efficacy in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| No detectable response to this compound. | Low receptor expression in the cell line. | Verify D2 receptor expression levels via techniques like qPCR or western blot. Consider using a cell line with higher receptor density. |
| Insensitive assay readout. | Switch to a more sensitive assay, such as a cAMP accumulation assay or a reporter gene assay. | |
| Degraded compound. | Confirm the integrity of your this compound stock. Prepare fresh solutions. | |
| Weak or partial response compared to a full agonist. | This compound is a partial agonist. | This is the expected behavior. Use a full dopamine agonist as a positive control to contextualize the partial agonism of this compound. |
Quantitative Data
Binding Affinity Profile of this compound
| Receptor | Ki (nM) |
| Dopamine D2 | 388 |
Experimental Protocols
In Vitro Dopamine D2 Receptor Activation Assay (cAMP Measurement)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
1. Cell Culture:
- Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor in appropriate media supplemented with fetal bovine serum and antibiotics.
- Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Assay Procedure:
- On the day of the assay, remove the culture medium and wash the cells with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Add assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for 15-30 minutes at 37°C.
- Prepare serial dilutions of this compound and a full dopamine agonist (e.g., quinpirole) as a positive control.
- Add the compounds to the cells and incubate for 15-30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
3. Data Analysis:
- Generate dose-response curves and calculate EC50 values for this compound and the full agonist.
- The partial agonism of this compound will be evident by a lower maximal response compared to the full agonist.
In Vivo Administration of this compound via Oral Gavage in Rodents
This protocol provides a general procedure for oral gavage and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
1. Preparation:
- Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg and for rats is 20 ml/kg.[3]
- Prepare the this compound solution in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Select an appropriately sized gavage needle (typically 18-20 gauge for mice and 16-18 gauge for rats) with a ball tip to prevent tissue damage.
- Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth and mark the needle.
2. Administration:
- Properly restrain the animal to immobilize the head and align the esophagus.
- Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
- Once the needle is at the predetermined depth, slowly administer the this compound solution.
- Withdraw the needle gently and return the animal to its cage.
3. Post-Administration Monitoring:
- Observe the animal for several minutes after administration for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Visualizations
Caption: Dopamine D2 receptor signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial agonists in schizophrenia--why some work and others do not: insights from preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: (R)-Preclamol Stability for Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during chronic studies of (R)-preclamol.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve stability problems with this compound formulations.
Q1: I am observing a significant loss of this compound potency in my long-term stability study. How do I troubleshoot this?
A1: A loss of potency, often indicated by a decrease in the main peak area during chromatographic analysis (e.g., HPLC), suggests degradation of the active pharmaceutical ingredient (API). Follow this workflow to identify the root cause:
Caption: Troubleshooting workflow for loss of this compound potency.
Q2: I've identified unknown peaks in my HPLC chromatogram during a stability study. What are they and what should I do?
A2: The appearance of new peaks strongly suggests the formation of degradation products. The structure of this compound, a phenolic aminotetralin, is susceptible to specific types of degradation.
Potential Degradation Pathways: this compound's phenolic hydroxyl and secondary amine groups are common sites for degradation. The most likely pathways are oxidation and N-dealkylation.
Technical Support Center: (R)-Preclamol Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing (R)-preclamol dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (-)-3-PPP, is a partial agonist with high affinity for the dopamine D2 receptor. Its unique pharmacological profile allows it to act as both an agonist and an antagonist depending on the surrounding dopamine concentration. At low dopamine levels, it exhibits agonist properties, while at high dopamine levels, it acts as an antagonist. It shows a preference for stimulating dopamine autoreceptors at lower doses.
Q2: Why am I observing a "bell-shaped" or U-shaped dose-response curve with this compound in my functional assay?
Bell-shaped dose-response curves are not uncommon with partial agonists like this compound and can be attributed to several factors:
-
Receptor Desensitization: At higher concentrations, prolonged receptor occupation by the partial agonist can lead to receptor desensitization or downregulation, resulting in a diminished response.
-
Off-Target Effects: At higher concentrations, this compound might interact with other receptors or signaling pathways that produce opposing effects, leading to a decrease in the measured response.
-
Complex Signaling Cascades: The downstream signaling from the D2 receptor is complex. High concentrations of a partial agonist could trigger negative feedback loops or engage different signaling partners, leading to a non-monotonic response.
-
Assay Artifacts: In some in vitro systems, high concentrations of a compound can lead to solubility issues or other artifacts that interfere with the assay readout.[1][2]
Q3: My EC50/IC50 values for this compound are inconsistent across different experiments. What could be the cause?
Variability in EC50 and IC50 values can arise from several experimental factors:
-
Cell Line and Receptor Expression Levels: The level of D2 receptor expression in your cell line can significantly impact the observed potency and intrinsic activity of a partial agonist. Higher receptor densities may favor agonism, while lower densities can reveal antagonist effects.
-
Assay Conditions: Factors such as incubation time, temperature, and the specific reagents used (e.g., concentration of forskolin in a cAMP assay) can all influence the outcome.
-
Basal Dopamine Levels: In functional assays, the presence of endogenous or co-applied dopamine will alter the apparent potency of this compound due to its partial agonist nature.
-
Data Analysis: The model used for curve fitting can impact the calculated values. Ensure you are using an appropriate non-linear regression model.
Q4: What is the expected intrinsic activity of this compound at the D2 receptor?
The intrinsic activity of this compound is less than that of a full agonist like dopamine. The exact value can vary depending on the experimental system and the specific endpoint being measured. Some studies have reported its intrinsic activity to be in the intermediate range, for example, around 34% in certain assays.[3]
Troubleshooting Guides
Problem 1: Unexpected or Noisy Data in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Issues with Membrane Preparation | Ensure that the cell or tissue membranes are properly prepared and stored. Repeated freeze-thaw cycles can degrade receptor integrity. |
| Radioligand Degradation | Verify the age and storage conditions of your radioligand. Use a fresh batch if degradation is suspected. |
| Incorrect Buffer Composition | Check the pH and composition of your binding buffer. Divalent cations like Mg2+ can be crucial for receptor conformation and ligand binding. |
| Insufficient Washing | Inadequate washing of the filters can lead to high non-specific binding. Ensure a sufficient number of washes with ice-cold buffer. |
| Filter Binding | Some compounds can bind non-specifically to the filter plates. Pre-soaking filters in a blocking agent like polyethyleneimine (PEI) can mitigate this. |
Problem 2: Difficulty in Obtaining a Stable Dose-Response Curve in Functional Assays (e.g., cAMP assay)
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells will give variable results. |
| Suboptimal Agonist/Antagonist Concentrations | For antagonist curves, ensure you are using an appropriate and consistent concentration of the stimulating agonist (e.g., dopamine). For agonist curves, ensure your concentration range is wide enough to capture the full dose-response. |
| Incubation Time | Optimize the incubation time for both the test compound and any stimulating agents. Partial agonists may require different equilibration times than full agonists. |
| Signal Window | If the signal-to-background ratio is low, optimize the assay conditions (e.g., forskolin concentration in a cAMP assay) to widen the assay window. |
| Partial Agonism Complexity | In the presence of a full agonist, a partial agonist will behave as an antagonist. Carefully consider the interplay between this compound and any other agonists in your system. |
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Potency of this compound at Dopamine D2 Receptors
| Parameter | Value | Receptor Source | Assay Type | Reference |
| Ki (nM) | ~10-50 | Various (e.g., rat striatum, CHO cells) | Radioligand Binding | Varies across studies |
| EC50 (nM) | Dependent on assay conditions and presence of other agonists | Recombinant cell lines | Functional (e.g., cAMP) | Varies across studies |
| IC50 (nM) | Dependent on assay conditions | Recombinant cell lines | Functional (e.g., cAMP) | [4] |
| Intrinsic Activity (%) | ~34 | CHO cells expressing D2i receptor | Electrophysiology | [3] |
Note: The values presented are approximate and can vary significantly based on the specific experimental setup.
Table 2: In Vivo Efficacious Doses and Plasma Concentrations of this compound
| Species | Effect | Dose | Plasma Concentration | Reference |
| Human (Schizophrenia) | Antipsychotic effect | 300 mg B.I.D. | Not specified | |
| Human (Parkinson's Disease) | Anti-kinetic effect | Mean dose of 37 +/- 10 mg (intramuscular) | Not specified | |
| Mice/Rats | Inhibition of locomotor activity | Low doses | Not specified |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific agent: 10 µM Haloperidol or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates.
-
Filter mats (e.g., GF/C filters pre-soaked in 0.5% PEI).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes according to standard laboratory protocols. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of radioligand (typically at its Kd), and the cell membrane suspension.
-
Non-specific Binding (NSB): Assay buffer, the fixed concentration of radioligand, the non-specific agent, and the cell membrane suspension.
-
Competition Binding: Assay buffer, the fixed concentration of radioligand, serial dilutions of this compound, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-soaked filter mat using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for D2 Receptor Partial Agonism
This protocol outlines a method to assess the functional activity of this compound at the Gi-coupled D2 receptor by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
Dopamine (as a full agonist control).
-
This compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells into the assay plates at an optimized density and culture overnight to allow for attachment.
-
Agonist Mode:
-
Wash the cells with assay buffer.
-
Add serial dilutions of this compound or dopamine to the wells.
-
Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase.
-
-
Antagonist Mode:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound for a defined period.
-
Add a fixed concentration of dopamine (typically EC80) and a fixed concentration of forskolin to the wells.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP levels against the log concentration of this compound. Fit the data using a non-linear regression model to determine the EC50 and Emax (intrinsic activity relative to dopamine).
-
Antagonist Mode: Plot the cAMP levels against the log concentration of this compound. Fit the data to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound at the dopamine D2 receptor.
Caption: Experimental workflow for a D2 receptor radioligand binding assay.
Caption: Logical troubleshooting flow for unexpected dose-response curves.
References
- 1. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intrinsic activity determinations at the dopamine D2 guanine nucleotide-binding protein-coupled receptor: utilization of receptor state binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of dopamine receptors mediating inhibition of adenylate cyclase activity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding off-target effects of (R)-preclamol in experiments
Welcome to the technical support center for (R)-preclamol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding off-target effects in experiments involving this dual dopamine D2 and sigma-1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is the R-enantiomer of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). It is a dopamine (DA) agonist with activity at both presynaptic autoreceptors and postsynaptic receptors.[1][2][3] Concurrently, it functions as a sigma-1 receptor agonist. Its dual activity is a critical consideration in experimental design.
Q2: What are the known off-target effects of this compound?
The primary "off-target" consideration for this compound is its dual agonism at both dopamine D2 and sigma-1 receptors. Depending on the experimental context and the intended target of study, one of these activities can be considered an off-target effect. For instance, if the goal is to study its dopaminergic effects, its action on sigma-1 receptors is an off-target effect, and vice-versa. There is also evidence of interaction between dopamine D2 and sigma-1 receptors, which can form heteromers, leading to complex downstream signaling.[4][5]
Q3: How can I differentiate between the effects mediated by dopamine D2 receptors and sigma-1 receptors?
Distinguishing the effects of this compound on these two receptors requires a multi-pronged approach:
-
Pharmacological Blockade: Use selective antagonists for each receptor. A selective D2 receptor antagonist should block the dopamine-mediated effects of this compound, while a selective sigma-1 receptor antagonist should inhibit its sigma-1-mediated actions.
-
Genetic Knockout/Knockdown: Employing cell lines or animal models where either the dopamine D2 receptor or the sigma-1 receptor has been knocked out or knocked down can definitively attribute observed effects to a specific receptor.
-
Dose-Response Curves: As the affinity of this compound may differ between the two receptors, carefully constructed dose-response curves can sometimes help to distinguish the effects.
-
Functional Assays: Utilize assays that measure downstream signaling pathways specific to each receptor. For example, D2 receptor activation typically leads to a decrease in cAMP levels, while sigma-1 receptor activation can modulate intracellular calcium levels and protein kinase C (PKC) activity.
Q4: What are some common issues encountered in experiments with this compound?
Researchers may encounter the following challenges:
-
Confounding results due to the activation of both dopamine D2 and sigma-1 receptors.
-
Difficulty in interpreting downstream signaling data because of potential crosstalk between the signaling pathways of the two receptors.
-
Inconsistent results if the expression levels of D2 and sigma-1 receptors vary between experimental systems or even between different cell passages.
This guide provides troubleshooting strategies to address these issues.
Quantitative Data: Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki) |
| 3-PPP (racemic) | Sigma-1 | 253 nM (IC50) |
| Pridopidine | Sigma-1 | ~70 nM (high-affinity Ki) |
| Pridopidine | Dopamine D2 | ~7520 nM (high-affinity Ki) |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibitor constant) is a more absolute measure of binding affinity. Lower values indicate higher affinity. The data for pridopidine highlights a ~100-fold selectivity for the sigma-1 receptor over the D2 receptor.
Experimental Protocols
To effectively dissect the on-target and off-target effects of this compound, a combination of binding and functional assays is recommended.
Radioligand Binding Assay to Determine Affinity for Dopamine D2 and Sigma-1 Receptors
This protocol allows for the direct measurement of this compound's binding affinity to both receptors.
Objective: To determine the Ki of this compound for dopamine D2 and sigma-1 receptors.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing either dopamine D2 receptors or sigma-1 receptors.
-
Competitive Binding:
-
For Dopamine D2 receptors , use a radiolabeled D2 antagonist (e.g., [³H]-spiperone) at a fixed concentration.
-
For Sigma-1 receptors , use a radiolabeled sigma-1 ligand (e.g., [³H]-(+)-pentazocine) at a fixed concentration.
-
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Detection: Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Experimental Controls:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding: Radioligand, membranes, and a high concentration of a non-labeled competing ligand (e.g., unlabeled spiperone for D2, unlabeled haloperidol for sigma-1).
Functional Assay: GTPγS Binding for Dopamine D2 Receptor Activation
This assay measures the activation of G-proteins coupled to the D2 receptor upon agonist binding.
Objective: To quantify the functional potency and efficacy of this compound at the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing dopamine D2 receptors.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.
-
Incubation: Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
Termination and Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound to determine the EC50 and Emax values.
Experimental Controls:
-
Basal Binding: No agonist.
-
Positive Control: A known full D2 agonist (e.g., quinpirole).
-
Negative Control: A selective D2 antagonist (e.g., haloperidol) to block the effect of this compound.
Functional Assay: BRET Assay for Sigma-1 Receptor Oligomerization
This assay can be used to assess the functional activity of this compound at the sigma-1 receptor by measuring changes in its oligomerization state.
Objective: To determine if this compound induces changes in sigma-1 receptor homomers.
Methodology:
-
Cell Culture and Transfection: Co-transfect cells (e.g., HEK293T) with constructs for sigma-1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., yellow fluorescent protein, YFP).
-
Cell Preparation: Harvest and resuspend the transfected cells.
-
BRET Measurement:
-
Add the cell suspension to a microplate.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
-
Treatment: Treat the cells with varying concentrations of this compound and repeat the BRET measurement.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the log concentration of this compound.
Experimental Controls:
-
Positive Control: A known sigma-1 receptor ligand that modulates oligomerization (e.g., haloperidol or (+)-pentazocine).
-
Negative Control: A compound known not to interact with the sigma-1 receptor.
-
Vector Control: Cells transfected with empty vectors to control for non-specific BRET signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | - Cell line passage number affecting receptor expression. - Variability in reagent preparation. - Human error. | - Use cells within a defined low passage number range. - Prepare fresh reagents and use consistent protocols. - Repeat the experiment, including all controls. |
| Unexpected or paradoxical effects | - Dual activation of D2 and sigma-1 receptors leading to opposing or synergistic downstream effects. - Presence of receptor heteromers (D2-sigma-1) with unique signaling properties. | - Use selective antagonists for D2 and sigma-1 receptors to dissect the contribution of each. - Use knockout/knockdown models to isolate the effect of one receptor. - Investigate the presence of receptor heteromers using co-immunoprecipitation or BRET assays. |
| High background or non-specific binding in radioligand assays | - Inadequate washing during filtration. - Radioligand sticking to filters or vials. - Poor quality of membrane preparation. | - Increase the number and volume of washes. - Presoak filters in a blocking agent (e.g., polyethyleneimine). - Optimize the membrane preparation protocol to ensure purity. |
| Low signal-to-noise ratio in functional assays | - Low receptor expression in the cell line. - Suboptimal assay conditions (e.g., buffer composition, incubation time). - Inactive reagents. | - Use a cell line with higher receptor expression or transfect with the receptor of interest. - Optimize assay parameters systematically. - Test reagents with a known positive control to ensure their activity. |
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Caption: A logical workflow for dissecting the effects of this compound.
Caption: Simplified signaling pathways of D2 and Sigma-1 receptors.
Caption: A troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers | PLOS One [journals.plos.org]
- 5. Cocaine inhibits dopamine D2 receptor signaling via sigma-1-D2 receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Preclamol Purity Confirmation
This guide provides researchers, scientists, and drug development professionals with essential information for confirming the purity of a new batch of (R)-preclamol. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity aspects to consider for a new batch of this compound?
A1: For a chiral compound like this compound, purity assessment is multifaceted. The key aspects to confirm are:
-
Chemical Purity: This determines the percentage of this compound relative to any synthesis-related impurities, by-products, or degradation products.[][2]
-
Enantiomeric Purity (or Enantiomeric Excess): This is crucial as enantiomers of a chiral drug can have different pharmacological activities and toxicities.[3][4] It's essential to quantify the amount of the unwanted (S)-enantiomer. Regulatory bodies like the FDA and EMA strongly favor the development of single-enantiomer drugs.[3]
-
Residual Solvents: Manufacturing processes often use solvents that must be removed to acceptable levels, as they can be toxic.
-
Water Content: Excessive moisture can affect the stability and accurate weighing of the compound.
-
Inorganic Impurities: This includes heavy metals or residual catalysts from the synthesis process.
Q2: Which analytical technique is the gold standard for determining the enantiomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used and effective technique for separating and quantifying enantiomers. This method utilizes a Chiral Stationary Phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation and quantification.
Q3: How do I determine the chemical purity and identify unknown peaks in my HPLC chromatogram?
A3: Chemical purity is typically determined using reverse-phase HPLC with a UV detector. The purity is often calculated as a percentage of the main peak area relative to the total area of all peaks. To identify unknown impurity peaks, a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. LC-MS provides the molecular weight of the impurities, which, along with knowledge of the synthetic route, helps in postulating their structures. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are often required.
Q4: What are common sources of impurities in a new batch of this compound?
A4: Impurities can originate from various stages of the manufacturing and storage process. Common sources include:
-
Synthesis-related impurities: By-products from the chemical reactions, unreacted starting materials, and intermediates.
-
Degradation products: Formed by the breakdown of this compound due to exposure to light, heat, moisture, or oxygen.
-
Residual solvents: Solvents used during synthesis or purification.
-
Enantiomeric impurity: The presence of the undesired (S)-preclamol.
Q5: My chiral HPLC analysis is showing poor peak shape (tailing or splitting). What should I do?
A5: Poor peak shape in chiral chromatography can be caused by several factors. Common causes include column contamination, partial blockage of the column inlet frit, or a mismatch between the sample solvent and the mobile phase. If you observe peak tailing or splitting, it is advisable to first flush the column thoroughly according to the manufacturer's instructions. Using a guard column is highly recommended to protect the analytical column from contaminants. If the problem persists, the column may be degraded and require replacement.
Analytical Techniques and Typical Specifications
The purity of a new batch of this compound should be confirmed using a suite of analytical methods.
| Parameter | Analytical Technique | Purpose | Typical Specification |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Confirms the chemical structure matches that of this compound. | Conforms to reference spectra. |
| Appearance | Visual Inspection | Checks for correct physical form and color. | White to off-white solid/powder. |
| Chemical Purity | HPLC-UV | Quantifies impurities from synthesis or degradation. | ≥ 99.0% |
| Enantiomeric Purity | Chiral HPLC | Quantifies the percentage of the (R)-enantiomer relative to the (S)-enantiomer. | ≥ 99.5% e.e. (enantiomeric excess) |
| Residual Solvents | Headspace Gas Chromatography (GC) | Measures the amount of residual organic solvents from manufacturing. | Conforms to ICH Q3C limits. |
| Water Content | Karl Fischer Titration | Measures the amount of water in the sample. | ≤ 0.5% |
| Melting Point | Differential Scanning Calorimetry (DSC) / Melting Point Apparatus | A narrow melting range indicates high purity. | Conforms to reference standard ± 2°C. |
Experimental Protocols
Protocol 1: Enantiomeric Purity Determination by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of this compound. Note: This method is a representative example and may require optimization for your specific instrumentation and batch.
1. Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® series).
-
HPLC-grade n-Hexane.
-
HPLC-grade Isopropanol (IPA).
-
This compound sample and a racemic (R/S)-preclamol standard (for peak identification).
2. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® AD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the racemic preclamol standard at 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the new this compound batch at 1 mg/mL in the mobile phase. Ensure the sample is fully dissolved.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Inject the racemic standard to identify the retention times of the (R) and (S) enantiomers.
-
Inject the new batch sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
5. Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area of R-peak - Area of S-peak) / (Area of R-peak + Area of S-peak) ] x 100
Troubleshooting Guides
Chiral HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Separation | 1. Incorrect mobile phase composition.2. Column degradation or contamination.3. Wrong column type for the compound. | 1. Carefully check and remake the mobile phase.2. Flush the column as per manufacturer's instructions. If performance is not restored, replace the column.3. Screen other types of chiral stationary phases. |
| Increase in Backpressure | 1. Blockage of the column inlet frit by particulates.2. Sample precipitation in the mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer).2. Ensure the sample is fully dissolved in a solvent weaker than or equal in strength to the mobile phase. Use an in-line filter and guard column. |
| Peak Tailing/Splitting | 1. Column contamination at the inlet.2. Void formation at the head of the column.3. Mismatch between sample solvent and mobile phase. | 1. Wash the column with a strong, compatible solvent.2. Replace the column.3. Dissolve the sample in the mobile phase whenever possible. |
| Shifting Retention Times | 1. Change in mobile phase composition or flow rate.2. Column temperature fluctuations.3. Column aging/contamination. | 1. Prepare fresh mobile phase. Check pump performance.2. Ensure the column oven is stable.3. Re-equilibrate the column or use a regeneration procedure if applicable. |
Visualizations
Workflow for Purity Confirmation
Caption: Workflow for the comprehensive purity analysis of a new this compound batch.
Troubleshooting Logic for Chiral HPLC Resolution
Caption: Decision tree for troubleshooting poor resolution in chiral HPLC analysis.
References
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating (R)-preclamol-induced behavioral side effects in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-preclamol in murine behavioral studies. The information is designed to help mitigate potential behavioral side effects and ensure the successful execution of your experiments.
FAQs & Troubleshooting Guide
This section addresses common issues encountered during behavioral experiments with this compound in a question-and-answer format.
Question 1: My mice are exhibiting unexpected hyperactivity or stereotyped behaviors after this compound administration. What is causing this?
Answer: this compound is a partial agonist at the dopamine D2 receptor. Depending on the baseline dopaminergic tone of the animal and the dose administered, it can exert either agonist or antagonist effects. The observed hyperactivity and stereotypy are likely due to the drug's intrinsic agonistic activity at D2 receptors, leading to increased dopaminergic signaling. Higher doses of dopamine agonists are known to induce these behaviors in rodents. While clinical studies in humans have reported a lack of motor side effects, the preclinical response in mice can differ.[1][2][3][4]
Question 2: At what doses of this compound should I expect to see behavioral side effects like hyperactivity?
Answer: Direct dose-response data for this compound-induced hyperactivity in mice is not extensively documented in publicly available literature. However, its activity can be inferred from studies on its effects on amphetamine-induced locomotion. As a partial agonist, at certain doses, it will exhibit its own stimulant effects. Researchers should perform a thorough dose-response study starting with low doses and carefully observing for the onset of hyperlocomotion or stereotypy. Based on its antagonist profile in some models, lower doses might suppress locomotion, while higher doses could potentially increase it.
Question 3: How can I mitigate the hyper-locomotor and stereotypic side effects of this compound without affecting my primary experimental outcomes?
Answer: A potential strategy for mitigating these side effects involves the co-administration of a sigma-2 (σ2) receptor antagonist. This compound is known to be an agonist at sigma receptors. The σ2 receptor has been implicated in modulating motor activity, and σ2 antagonists have been shown to attenuate the motor-stimulatory effects of other drugs like cocaine.[5] It is hypothesized that blocking the σ2 receptor component of this compound's activity may reduce motor side effects while preserving its effects on the dopamine system.
Question 4: What is the proposed mechanism for a sigma-2 receptor antagonist in reducing these side effects?
Answer: The precise mechanism is still under investigation. However, sigma-2 receptors are known to modulate dopaminergic systems. By selectively antagonizing the sigma-2 receptor, it may be possible to counteract the downstream signaling pathways that lead to hyper-locomotion and stereotypy without directly interfering with the D2 receptor engagement of this compound. This approach offers a more targeted intervention compared to, for example, co-administering a D2 antagonist, which would likely interfere with the primary mechanism of action of this compound.
Question 5: I am observing significant variability in the behavioral responses of my mice to this compound. What could be the reasons?
Answer: Variability in response to dopaminergic drugs is common in rodent studies and can be influenced by several factors:
-
Genetic Background: Different mouse strains can exhibit varied responses to dopamine agonists.
-
Baseline Dopaminergic Tone: The endogenous level of dopamine activity in an animal can influence whether a partial agonist like this compound acts more like an agonist or an antagonist.
-
Environmental Factors: Stress, housing conditions, and time of day can all impact behavioral outcomes. Ensure consistent and well-controlled experimental conditions.
-
Drug Administration: Ensure accurate and consistent dosing and route of administration.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant literature to aid in experimental design.
Table 1: this compound Dose-Response in Human Studies
| Condition | Dose | Effect | Citation |
| Parkinson's Disease | 2.5 and 5 mg (IM) | Dopamine antagonist effects (suppression of dyskinesias) | |
| Parkinson's Disease | 37 +/- 10 mg (IM) | Antiparkinsonian effect (agonist effect) | |
| Schizophrenia | 300 mg B.I.D. | Antipsychotic effect with no reported motor side effects |
Table 2: Effects of Dopamine Agonists on Locomotor Activity and Stereotypy in Mice
| Compound | Dose | Effect on Locomotion/Stereotypy | Citation |
| Amphetamine | 2.5 mg/kg | Increased locomotor activity | |
| Amphetamine | 5.0 and 10 mg/kg | Increased stereotypy, decreased locomotion | |
| Apomorphine | 2.0-5.0 mg/kg | Increased climbing behavior (stereotypy) | |
| Quinpirole (D2 agonist) | 1 mg/kg | Did not induce stereotypy alone | |
| SKF81297 (D1 agonist) | 10 mg/kg | Induced stereotypy (taffy pulling) |
Experimental Protocols
Assessment of Locomotor Activity and Stereotypy (Open Field Test)
This protocol is for assessing spontaneous locomotor activity and stereotyped behaviors in mice following this compound administration.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material.
-
Video tracking software (e.g., EthoVision XT, ANY-maze) or photobeam system.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the predetermined dose of this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Placement in Arena: 15-30 minutes post-injection (or at a time determined by the drug's pharmacokinetic profile), gently place the mouse in the center of the open field arena.
-
Recording: Record the mouse's activity for a set duration, typically 15-30 minutes. The video tracking system will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Stereotypy Scoring: A trained observer, blind to the experimental conditions, should score stereotyped behaviors during the recording period. A common rating scale is provided below. Scoring can be done at set intervals (e.g., every 2 minutes).
-
Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Stereotypy Rating Scale:
-
0: Asleep or stationary
-
1: Active, but with normal exploratory behavior
-
2: Increased locomotion
-
3: Stereotyped sniffing or rearing
-
4: Repetitive head movements or non-ambulatory movements
-
5: Continuous licking or gnawing of the cage
-
6: Repetitive circling or jumping
Mitigation of Side Effects with a Sigma-2 Antagonist
This protocol outlines a procedure to test the efficacy of a sigma-2 antagonist in mitigating this compound-induced behavioral side effects.
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
Sigma-2 Antagonist + Vehicle
-
Sigma-2 Antagonist + this compound
Procedure:
-
Pre-treatment: Administer the sigma-2 antagonist or its vehicle 15-30 minutes prior to the administration of this compound. The exact timing should be determined based on the pharmacokinetics of the antagonist.
-
This compound Administration: Administer this compound or its vehicle.
-
Behavioral Assessment: Proceed with the Open Field Test as described in Protocol 1 to assess locomotor activity and stereotypy.
-
Data Analysis: Compare the behavioral parameters between the group receiving this compound alone and the group receiving the combination of the sigma-2 antagonist and this compound. A significant reduction in hyperactivity or stereotypy scores in the combination group would suggest a mitigating effect of the sigma-2 antagonist.
Visualizations
Proposed Signaling Pathway for this compound-Induced Side Effects and Mitigation
Caption: Proposed mechanism of this compound action and mitigation of side effects.
Experimental Workflow for Testing Mitigation Strategy
Caption: Workflow for assessing the mitigation of this compound side effects.
References
- 1. Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do Dopamine Partial Agonists Work for Schizophrenia? [webmd.com]
- 3. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of dopamine agonist action to inhibit locomotor activity and to induce stereotyped behaviour in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of (R)-preclamol and S-(-)-eticlopride Binding to Dopamine Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of (R)-preclamol and S-(-)-eticlopride to dopamine receptors, supported by experimental data and detailed methodologies.
This compound, a partial dopamine agonist, and S-(-)-eticlopride, a potent D2/D3 receptor antagonist, represent two distinct classes of pharmacological agents that target the dopaminergic system. Understanding their differential binding profiles and functional consequences is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide summarizes their binding affinities, details the experimental protocols used for their characterization, and visualizes their impact on downstream signaling pathways.
Quantitative Binding Affinity Data
The binding affinities of this compound and S-(-)-eticlopride for various dopamine receptor subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | Dopamine D5 (Ki, nM) | Other Receptor Affinities (Ki, nM) |
| This compound | - | Partial Agonist | - | - | - | - |
| S-(-)-eticlopride | >10,000[1] | 0.09 - 0.92[1][2] | ~1.0[1] | - | - | α1-adrenergic: 112, α2-adrenergic: 699, 5-HT1: 6220, 5-HT2: 830[2] |
Note: Data for this compound's specific Ki values across all dopamine receptor subtypes is less consistently reported in a single source. It is characterized primarily by its functional activity as a partial agonist at D2-like receptors.
Functional Activity
This compound, also known as (-)-3-PPP, exhibits a complex pharmacological profile, acting as a partial agonist at dopamine D2 receptors. This means it can weakly activate the receptor in the absence of the endogenous ligand (dopamine) but will act as an antagonist in its presence. This dual activity has led to its investigation for conditions where dopamine stabilization is desired, such as schizophrenia and Parkinson's disease.
In contrast, S-(-)-eticlopride is a potent and selective antagonist at D2 and D3 dopamine receptors. Its high affinity and antagonistic action make it a valuable research tool for studying the roles of these receptors in various physiological and pathological processes.
Experimental Protocols
The binding affinities and functional activities of this compound and S-(-)-eticlopride are typically determined using the following key experimental methodologies:
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines or brain tissue).
-
A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-spiperone for D2/D3 receptors).
-
The test compound (this compound or S-(-)-eticlopride) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing ions like MgCl₂ and CaCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors like Protein Kinase A (PKA).
The differential effects of an agonist like this compound (in its partial agonist capacity) and an antagonist like S-(-)-eticlopride on this signaling cascade are visualized below.
References
Validating the Effects of (R)-Preclamol: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
(R)-Preclamol, also known as (-)-3-PPP, is a partial agonist of the dopamine D2 receptor that has been investigated for its potential antipsychotic and anti-Parkinsonian effects. A thorough understanding of its in vivo mechanism of action is critical for further drug development. While direct validation studies of this compound using knockout (KO) animal models are not extensively documented in publicly available literature, this guide provides a comparative framework for how such validation could be robustly performed. This guide outlines the expected outcomes and detailed experimental protocols for dissecting the on-target and potential off-target effects of this compound by comparing its activity in wild-type (WT), dopamine D2 receptor knockout (D2R-/-), and sigma-1 receptor knockout (S1R-/-) mice.
The rationale for including the S1R-/- model stems from the fact that while this compound is selective for the D2 receptor, its parent compound, 3-PPP, and its dextrorotatory enantiomer, (+)-3-PPP, exhibit affinity for the sigma-1 receptor. Utilizing a S1R-/- model would definitively clarify any potential contribution of this receptor to the pharmacological profile of this compound.
Comparative Data on Expected Outcomes
The following tables summarize the predicted outcomes of key behavioral and neurochemical assays when administering this compound to WT, D2R-/-, and S1R-/- mice. These predictions are based on the known pharmacology of this compound and the established phenotypes of the respective knockout mice.
Table 1: Predicted Behavioral Outcomes of this compound Administration
| Behavioral Assay | Wild-Type (WT) | Dopamine D2 Receptor Knockout (D2R-/-) | Sigma-1 Receptor Knockout (S1R-/-) | Rationale for Predicted Outcome |
| Locomotor Activity (Open Field Test) | Biphasic: Low doses may decrease activity (presynaptic agonism), while higher doses may increase or have no effect (postsynaptic partial agonism). | No significant change. The primary target for locomotor effects is absent[1][2]. | Similar to WT. This would confirm that the locomotor effects are not mediated by the sigma-1 receptor. | |
| Prepulse Inhibition (PPI) of Acoustic Startle | Improvement of deficits in sensorimotor gating in relevant models (e.g., after psychostimulant challenge). | No improvement of deficits. The therapeutic target for antipsychotic-like effects is absent. | Similar to WT. This would confirm that the sensorimotor gating effects are D2 receptor-mediated. | |
| Anxiety-like Behavior (Elevated Plus Maze/Light-Dark Box) | Potential anxiolytic or anxiogenic effects, depending on the baseline state. | No significant drug-induced change related to D2R modulation. | Potential alteration of drug effect if sigma-1 receptors play a role in the anxiety-related effects of this compound[3][4]. |
Table 2: Predicted Neurochemical Outcomes of this compound Administration
| Neurochemical Assay | Wild-Type (WT) | Dopamine D2 Receptor Knockout (D2R-/-) | Sigma-1 Receptor Knockout (S1R-/-) | Rationale for Predicted Outcome |
| Dopamine Turnover (DOPAC/DA ratio) in Striatum | Decrease. Agonism at presynaptic D2 autoreceptors reduces dopamine synthesis and release. | No change. The autoreceptor target is absent. | Similar to WT. Confirms the effect is D2R-mediated. | |
| Prolactin Levels in Plasma | Decrease. Agonism at D2 receptors on pituitary lactotrophs inhibits prolactin release. | No change. The inhibitory D2 receptors are absent. | Similar to WT. Confirms the effect is D2R-mediated. |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below.
1. Open Field Test
-
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material, placed in a sound-attenuated room with controlled lighting (e.g., 100 lux in the center of the arena)[5]. The arena is equipped with an overhead camera connected to a video-tracking system (e.g., EthoVision XT, Any-maze).
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time point before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).
-
The arena should be cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center zone versus the peripheral zone (anxiety-like behavior).
-
Number of entries into the center zone.
-
Rearing frequency (exploratory behavior).
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To measure sensorimotor gating, a process that is often deficient in schizophrenia.
-
Apparatus: A startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating chamber, a holding cylinder for the mouse placed on a piezoelectric platform to detect movement, and speakers for delivering acoustic stimuli.
-
Procedure:
-
Acclimate the mouse to the testing room for at least 60 minutes.
-
Place the mouse in the holding cylinder for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 74, 78, or 82 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Only background noise.
-
-
The startle response (amplitude of the whole-body flinch) is recorded for each trial.
-
-
Parameter Measured:
-
% PPI: Calculated as [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A higher %PPI indicates better sensorimotor gating.
-
Visualizing the Framework: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the proposed experimental design, the following diagrams were generated using Graphviz.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Intracellular Signaling.
Caption: Proposed Experimental Workflow.
By employing this comprehensive, multi-faceted approach, researchers can definitively elucidate the receptor-specific contributions to the in vivo effects of this compound, thereby providing a solid foundation for its further therapeutic development. This guide serves as a blueprint for such validation studies in the absence of pre-existing direct knockout model research.
References
- 1. Inducible ablation of dopamine D2 receptors in adult mice impairs locomotion, motor skill learning and leads to severe parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor activity in D2 dopamine receptor-deficient mice is determined by gene dosage, genetic background, and developmental adaptations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural phenotyping of knockout mice for the sigma-1 (σ₁) chaperone protein revealed gender-related anxiety, depressive-like and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
A Comparative Guide to (R)-preclamol and Other Partial Dopamine Agonists
For researchers and professionals in the field of neuropharmacology and drug development, understanding the nuanced differences between partial dopamine agonists is crucial for the rational design of novel therapeutics. This guide provides a detailed, data-driven comparison of the prototypical partial dopamine agonist, (R)-preclamol, with three clinically successful second-generation antipsychotics: aripiprazole, brexpiprazole, and cariprazine.
Introduction to Partial Dopamine Agonism
Partial dopamine agonists represent a sophisticated therapeutic strategy, particularly in the management of neuropsychiatric disorders like schizophrenia. Unlike full agonists that elicit a maximal receptor response, or antagonists that block the receptor, partial agonists produce a submaximal response. Their unique mechanism allows them to act as functional antagonists in a hyperdopaminergic environment and as functional agonists in a hypodopaminergic state, thereby stabilizing the dopamine system. This compound, also known as (-)-3-PPP, was one of the first compounds extensively studied for its partial agonist activity at dopamine D2 receptors. While it showed initial promise, its therapeutic development was hampered by issues such as a short half-life and a lack of sustained efficacy, potentially due to receptor desensitization.[1][2] In contrast, aripiprazole, brexpiprazole, and cariprazine have emerged as effective treatments for a range of psychiatric conditions, demonstrating the therapeutic potential of this drug class when pharmacological properties are optimized.
Comparative Pharmacological Profiles
The therapeutic and side-effect profiles of partial dopamine agonists are largely determined by their receptor binding affinities and functional activities at various dopamine and serotonin receptor subtypes. The following tables summarize the available quantitative data for this compound and its modern counterparts.
Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Aripiprazole | Brexpiprazole | Cariprazine |
| Dopamine D2 | ~20 | 0.34 - 0.67 | 0.30 | 0.49 - 0.69 |
| Dopamine D3 | ~30 | 0.8 - 3.9 | 1.1 | 0.085 - 0.22 |
| Serotonin 5-HT1A | - | 1.7 - 4.2 | 0.12 | 2.6 |
| Serotonin 5-HT2A | >1000 | 3.4 - 13 | 0.47 | 18.8 - 19 |
Data compiled from multiple sources. Ranges may reflect inter-study variability in experimental conditions.
Functional Activity at Key Receptors
This table presents the half-maximal effective concentration (EC50) and the maximal effect (Emax) or intrinsic activity (IA), typically expressed as a percentage of the response to a full agonist like dopamine.
| Receptor | Compound | EC50 (nM) | Emax / Intrinsic Activity (%) |
| Dopamine D2 | This compound | ~100 | ~20-40% |
| Aripiprazole | 2.4 - 730 | 18 - 73% | |
| Brexpiprazole | ~8 | ~45-60% | |
| Cariprazine | 1.4 | ~30-75% | |
| Dopamine D3 | Cariprazine | - | 71% |
| Serotonin 5-HT1A | Aripiprazole | ~7.2 (pEC50) | ~68% |
| Brexpiprazole | - | Partial Agonist | |
| Cariprazine | - | Partial Agonist |
Data compiled from multiple sources. The wide range for Aripiprazole's D2 EC50 and Emax reflects the significant influence of the specific assay and cell system used.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for characterizing novel partial dopamine agonists.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Experimental workflow for partial agonist characterization.
Detailed Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled D2 antagonist (e.g., haloperidol or butaclamol).
-
Test compounds at a range of concentrations.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the test compound or vehicle (for total binding) or the non-specific binding control.
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D2 Receptor
Objective: To determine the functional activity (EC50 and Emax/IA) of a test compound at the dopamine D2 receptor.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
A full dopamine agonist (e.g., dopamine or quinpirole) as a positive control.
-
Test compounds at a range of concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or control compounds.
-
Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels. Simultaneously, add the test or control compounds.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels as a function of the log of the test compound concentration. For agonists, this will be a dose-response curve showing inhibition of forskolin-stimulated cAMP accumulation. Determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal inhibition of cAMP accumulation). The intrinsic activity (IA) can be calculated by comparing the Emax of the test compound to the Emax of a full agonist.
Discussion and Conclusion
The data presented highlight the evolution of partial dopamine agonists from the early prototype this compound to the newer, clinically effective agents. While all four compounds share the common mechanism of partial agonism at D2 receptors, their distinct pharmacological profiles at other receptors, particularly D3 and various serotonin subtypes, likely contribute to their differing clinical utilities.
-
This compound exhibits moderate affinity for D2 and D3 receptors but has significantly lower affinity for serotonin receptors compared to the other compounds. Its lower intrinsic activity at D2 receptors may have contributed to a reduced risk of motor side effects, but its overall pharmacokinetic and pharmacodynamic profile was not optimal for sustained therapeutic benefit.
-
Aripiprazole , the first of this new generation of antipsychotics, has high affinity for D2 and D3 receptors, as well as significant affinity and partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors. This broader receptor profile is thought to contribute to its efficacy against a wider range of symptoms in schizophrenia and other mood disorders.
-
Brexpiprazole is structurally similar to aripiprazole but has a subtly different receptor binding profile, with higher affinity for 5-HT1A and 5-HT2A receptors and lower intrinsic activity at D2 receptors compared to aripiprazole. This may translate to a lower incidence of akathisia and other activating side effects.
-
Cariprazine is unique in its pronounced preference for D3 receptors over D2 receptors. This D3-preferring partial agonism is hypothesized to contribute to its efficacy against negative and cognitive symptoms of schizophrenia.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-preclamol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (R)-preclamol, a dopamine agonist, are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulations.
Chemical and Physical Data
A summary of key quantitative data for this compound hydrochloride is presented below for easy reference.
| Property | Value |
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.78 g/mol |
| Solubility (in water) | >38.4 µg/mL (at pH 7.4)[1] |
| Appearance | Solid (form may vary) |
| Storage Temperature | -20°C[2] |
Hazard Profile
This compound should be handled as a hazardous substance. While a specific, comprehensive hazard profile is not available, a safety data sheet for a related compound indicates the following potential hazards: harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Experimental Protocols for Disposal
Currently, there are no established and cited experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. The recommended and safest approach for its disposal is to treat it as hazardous chemical waste. This involves proper segregation, containment, and transfer to a licensed waste disposal service.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to manage it as hazardous waste, in strict accordance with institutional, local, and national regulations.[4][5]
1. Personal Protective Equipment (PPE) and Handling:
-
Eye and Face Protection: Always wear chemical safety goggles and, for larger quantities or when there is a risk of splashing, a face shield.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is essential. For larger quantities, a chemical-resistant apron is recommended.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Containment:
-
Dedicated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for all this compound waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., toxic, irritant).
-
Solid Waste: All materials contaminated with this compound, such as gloves, absorbent pads, and empty vials, must be collected as solid hazardous waste. Place these items in the designated container.
-
Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should then be managed according to your institution's guidelines, which may include defacing the label before disposal.
3. Storage of Waste:
-
Secure Containment: Ensure the waste container is always tightly sealed to prevent the escape of vapors.
-
Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.
-
Storage Location: Keep the waste in a designated, well-ventilated, and cool storage area, away from incompatible materials like strong oxidizing agents.
4. Final Disposal:
-
Professional Disposal: Contact your institution's EHS office to arrange for the collection and disposal of the this compound waste by a licensed and certified hazardous waste disposal company.
-
Documentation: Maintain accurate and detailed records of the waste generated, including quantities and dates of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow
Caption: A logical workflow for the proper disposal of this compound waste.
References
- 1. Preclamol hydrochloride, (R)- | C14H22ClNO | CID 202477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (R)-preclamol
Essential Safety and Handling Guide for (R)-preclamol
This document provides crucial safety protocols and logistical information for the handling and disposal of this compound, a dopamine D2 receptor partial agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
Hazard Summary
| Hazard Class | GHS Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed |
|
| Skin Irritation, Category 2 | H315: Causes skin irritation |
|
| Eye Irritation, Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory system) | H335: May cause respiratory irritation |
|
Personal Protective Equipment (PPE)
Based on the hazard profile, the following personal protective equipment is mandatory when handling this compound.
Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | To prevent skin contact and irritation (H315). |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing. | To protect against serious eye irritation (H319). |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | To mitigate the risk of respiratory irritation (H335). |
Operational Plans
Handling Procedures for this compound (Powder Form)
-
Preparation :
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Aliquoting :
-
Wear all required PPE as specified in the table above.
-
To avoid generating dust, handle the powder carefully. Do not pour directly. Use a spatula or other appropriate tool to transfer the solid.
-
If possible, weigh the compound directly into a sealable container to minimize transfer steps.
-
-
Solution Preparation :
-
Add solvents slowly to the solid to avoid splashing.
-
Ensure the chosen solvent is compatible with this compound.
-
-
Post-Handling :
-
Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.
-
Wipe down the exterior of all containers containing this compound.
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste :
-
Collect all contaminated solid waste, including used PPE (gloves, bench paper, etc.), in a designated, clearly labeled hazardous waste container.
-
The container should be a sturdy, sealable plastic bag or drum.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used.
-
Do not overfill waste containers; leave adequate headspace.
-
-
Empty Containers :
-
The original container of this compound, even if empty, should be treated as hazardous waste and disposed of through the institutional chemical waste program.
-
Experimental Protocols
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol describes a common method to assess the agonist activity of a compound like this compound at the dopamine D2 receptor by measuring the inhibition of cyclic AMP (cAMP) production.
-
Cell Culture :
-
Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor in appropriate growth medium supplemented with antibiotics and serum.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Preparation :
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
On the day of the assay, remove the growth medium.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the diluted compound to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and cAMP Measurement :
-
Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis :
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the EC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
Visualizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
